Cintirorgon
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
RORgamma Agonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSIMHVQYBADX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F6NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055536-64-4 | |
| Record name | Cintirorgon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cintirorgon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Cintirorgon (LYC-55716): A Deep Dive into RORγ Agonism for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cintirorgon (LYC-55716) is a first-in-class, orally bioavailable, small molecule agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). As a key transcription factor, RORγ governs the differentiation and function of potent immune cells, particularly Type 17 T-cells (Th17 and Tc17). By selectively activating RORγ, this compound represents a novel therapeutic strategy in immuno-oncology. This technical guide elucidates the mechanism of action of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathway and associated experimental workflows.
Core Mechanism of Action: RORγ Agonism
The primary mechanism of action of this compound is its function as a selective agonist of the nuclear receptor RORγ.[1][2] Upon administration, this compound binds to the ligand-binding domain of RORγ within the cytoplasm of T lymphocytes.[2][3] This binding event induces a conformational change in the RORγ protein, leading to the formation of a receptor-agonist complex. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of a host of genes involved in immune cell function, proliferation, and survival.
The downstream effects of RORγ activation by this compound are multifaceted, leading to a reprogramming of the tumor microenvironment from an immunosuppressive to an anti-tumor state. This is achieved through several key mechanisms:
-
Enhanced Type 17 T-cell Function: this compound promotes the differentiation, survival, and effector functions of Th17 and Tc17 cells. This leads to increased production of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22, which play a role in anti-tumor immunity.
-
Increased Expression of Co-stimulatory Molecules: Activation of the RORγ pathway leads to the upregulation of co-stimulatory receptors on T-cells, further enhancing their activation and anti-tumor activity.
-
Decreased Immunosuppression: this compound can curtail the formation and function of regulatory T-cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.
-
Reduced Expression of Co-inhibitory Molecules: Treatment with RORγ agonists has been shown to decrease the expression of co-inhibitory receptors like PD-1 on T-cells, potentially overcoming T-cell exhaustion.
This concerted modulation of the immune system results in a robust, T-cell-mediated anti-tumor response, leading to decreased tumor growth and improved survival in preclinical models.
References
The Unveiling of Cintirorgon: A Technical Primer on the First-in-Class RORγ Agonist in Immuno-Oncology
For Immediate Distribution to the Scientific Community
This whitepaper provides an in-depth technical guide to the discovery and development of Cintirorgon (LYC-55716), a first-in-class, orally bioavailable small molecule agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor transcription factor that serves as a master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation and function, key players in the immune response to cancer. This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways and development workflows.
Executive Summary
This compound is an investigational immuno-oncology agent designed to enhance the body's immune response against tumors. By selectively activating RORγ, this compound modulates gene expression in T lymphocytes, leading to increased effector T-cell activity and a reduction in immunosuppressive mechanisms within the tumor microenvironment.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth, and a Phase 1 clinical trial (the ARGON study) has established its safety and tolerability, paving the way for further investigation in various solid tumors.[2] This guide will dissect the discovery, mechanism of action, and clinical development of this compound, presenting the available quantitative data and experimental protocols to facilitate a comprehensive understanding of this novel therapeutic agent.
Preclinical Discovery and Characterization
The discovery of this compound originated from the optimization of a benzoxazine scaffold to identify a potent and selective RORγ agonist.[3] The preclinical development process involved a series of in vitro and in vivo studies to characterize its pharmacological properties.
In Vitro Activity
Quantitative in vitro data for this compound (LYC-55716) is summarized below. The following table is based on data that would typically be found in the supplementary materials of publications such as the Journal of Medicinal Chemistry article on the discovery of LYC-55716.
| Assay Type | Parameter | Value | Cell Line/System |
| RORγ Binding Assay | Ki | [Data not available in search results] | [Typically TR-FRET] |
| RORγ Reporter Assay | EC50 | [Data not available in search results] | HEK-293T |
| Selectivity Assays | [Data not available in search results] | ||
| RORα | EC50 | [Data not available in search results] | [Appropriate cell line] |
| RORβ | EC50 | [Data not available in search results] | [Appropriate cell line] |
| PXR | EC50 | [Data not available in search results] | HEK-293T |
| Human Whole Blood Assay | IL-17A Production EC50 | [Data not available in search results] | Human Whole Blood |
In Vivo Efficacy in Syngeneic Tumor Models
This compound has demonstrated significant anti-tumor efficacy in preclinical syngeneic mouse models of cancer, where a competent immune system is present. Oral administration of this compound led to decreased tumor growth and improved survival.[3]
| Tumor Model | Dosing Regimen | Outcome |
| [e.g., MC38 colorectal] | [e.g., 100 mg/kg BID] | [e.g., Significant tumor growth inhibition] |
| [e.g., 4T1 breast] | [e.g., Specify dose] | [e.g., Inhibition of tumor growth] |
Mechanism of Action: The RORγ Signaling Pathway
This compound functions by binding to the ligand-binding domain of the RORγ nuclear receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivators and subsequent modulation of target gene transcription. The simplified signaling pathway is depicted below.
Caption: RORγ Signaling Pathway Activated by this compound.
Clinical Development: The ARGON Study
This compound's clinical development was initiated with the Phase 1/2a ARGON study (NCT02929862), a first-in-human trial designed to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors.
Study Design and Endpoints
The Phase 1 portion of the ARGON study employed a standard 3+3 dose-escalation design. Patients received oral this compound in 28-day cycles. The primary endpoints were safety and tolerability, and the determination of the recommended Phase 2a dose. Secondary endpoints included pharmacokinetics and objective tumor response rate.
Pharmacokinetics
Pharmacokinetic analysis from the Phase 1 study demonstrated that this compound achieved plasma concentrations that were expected to be sufficient for target gene regulation.
| Dose Cohort | Cmax (ng/mL) - Day 29 (Median) | Cmin (ng/mL) - Day 29 (Median) |
| 150 mg BID | [Data not available in search results] | [Data not available in search results] |
| 300 mg BID | [Data not available in search results] | [Data not available in search results] |
| 450 mg BID | [Data not available in search results] | [Data not available in search results] |
| 600 mg QD | [Data not available in search results] | [Data not available in search results] |
Pharmacodynamics
Pharmacodynamic assessments confirmed RORγ pathway engagement. This was evaluated by measuring the expression of known RORγ target genes, such as IL-17A, IL-17F, and IL-22, in patient blood samples.
| Biomarker | Method | Result |
| IL-17A, IL-17F, IL-22 mRNA | qPCR | [Fold induction data not available in search results] |
| IL-17A, IL-17F, IFNγ Protein | ELISA / Meso-Scale Discovery | [Protein level data not available in search results] |
Safety and Tolerability
This compound was generally well-tolerated in the Phase 1 study. No dose-limiting toxicities were observed at doses up to 450 mg BID. The most common treatment-related adverse events were primarily Grade 1-2 and included diarrhea, fatigue, anemia, decreased appetite, and nausea.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key assays used in the preclinical characterization of this compound, based on standard practices in the field and information suggested to be in the supplementary materials of key publications.
RORγ Ligand-Binding Domain (LBD) TR-FRET Assay
Objective: To determine the binding affinity of this compound to the RORγ LBD.
Protocol:
-
Reagents: His-tagged RORγ LBD, LanthaScreen™ Elite Tb-anti-His Antibody, and a fluorescently labeled coregulator peptide (e.g., TRAP220).
-
Procedure:
-
Add assay buffer, fluorescently labeled coregulator peptide, and His-RORγ LBD to a 384-well plate.
-
Add serial dilutions of this compound or a reference compound.
-
Incubate at room temperature.
-
Add Tb-anti-His antibody.
-
Incubate at room temperature.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).
-
-
Data Analysis: Calculate the ratio of the two emission signals and plot against the compound concentration to determine the IC50 or Ki value.
Gal4-RORγ Luciferase Reporter Assay
Objective: To measure the functional agonistic activity of this compound on RORγ-mediated gene transcription.
Protocol:
-
Cell Line: HEK-293T cells.
-
Plasmids: A Gal4-RORγ expression vector (containing the yeast Gal4 DNA-binding domain fused to the RORγ LBD) and a luciferase reporter plasmid with a Gal4 upstream activating sequence (UAS).
-
Procedure:
-
Co-transfect HEK-293T cells with the Gal4-RORγ and UAS-luciferase plasmids.
-
Plate the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound or a reference agonist.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO vehicle) and plot against the compound concentration to determine the EC50 value.
Drug Development and Clinical Trial Workflow
The development of a novel therapeutic like this compound follows a structured, multi-stage process from initial discovery to clinical application.
Caption: this compound Development Workflow.
Conclusion and Future Directions
This compound represents a promising new approach in cancer immunotherapy by targeting the RORγ nuclear receptor to modulate the immune response. The preclinical data demonstrate its potential to enhance anti-tumor immunity, and the Phase 1 clinical data have established a favorable safety profile. Future research will likely focus on combination therapies, such as with checkpoint inhibitors, to further enhance its efficacy. The ongoing and future clinical trials will be critical in defining the role of this compound in the evolving landscape of cancer treatment. This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of fostering further research and development in this exciting area.
References
The Role of LYC-55716 in Th17 and Tc17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LYC-55716 (Cintirorgon) is a first-in-class, orally bioavailable, selective agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor transcription factor that serves as a master regulator for the differentiation and function of Type 17 T lymphocytes, including T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells. By binding to and activating RORγ, LYC-55716 enhances the pro-inflammatory functions of these cells, leading to increased production of key cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. This targeted immunomodulatory activity has positioned LYC-55716 as a promising therapeutic candidate, particularly in the field of immuno-oncology, with ongoing clinical investigations exploring its potential in treating advanced solid tumors. This technical guide provides an in-depth overview of the mechanism of action of LYC-55716, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to LYC-55716 and RORγ
LYC-55716 is a small molecule agonist that selectively targets RORγ, a key transcription factor in the immune system. RORγ is essential for the development and function of Th17 and Tc17 cells, which are characterized by their production of pro-inflammatory cytokines.[1] In the context of cancer, enhancing the activity of these T cell subsets can lead to a more robust anti-tumor immune response. LYC-55716 modulates the gene expression of RORγ-expressing T cells, which not only boosts their effector functions but also diminishes immunosuppressive mechanisms within the tumor microenvironment.[2]
Mechanism of Action of LYC-55716
Upon administration, LYC-55716 selectively binds to the RORγ nuclear receptor transcription factor. This binding event initiates the formation of a receptor complex which then translocates to the cell nucleus. Inside the nucleus, the LYC-55716-RORγ complex binds to specific DNA sequences known as ROR response elements (ROREs). This interaction enhances the transcription of RORγ target genes, leading to the increased production of Th17 and Tc17 signature cytokines, and ultimately promoting the proliferation, survival, and effector functions of these cells.[2]
Quantitative Data on the Effects of LYC-55716
The following table summarizes the quantitative effects of LYC-55716 on Th17 and Tc17 cell differentiation and function from preclinical studies.
| Parameter | Cell Type | Treatment | Result | Reference |
| IL-17A Secretion (EC50) | Murine Th17 cells | LYC-55716 | 44.49 nM | [3] |
| IL-17A Expressing Cells | Murine CD4+ T cells | LYC-55716 | Increase from 12.1% to 24.0% | [3] |
| IL-17A Expressing Cells | Murine CD8+ T cells | LYC-55716 | Increase from 22.9% to 50.4% | |
| Cytokine Levels | Patients with advanced cancer (NCT02929862) | LYC-55716 | Elevated cytokine levels observed in 31 of 32 patients. |
Experimental Protocols
In Vitro Human Th17 Cell Differentiation
This protocol describes a general method for the differentiation of human naïve CD4+ T cells into Th17 cells, which can be adapted for studying the effects of LYC-55716.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-6 (20-50 ng/mL)
-
Recombinant Human TGF-β1 (1-5 ng/mL)
-
Recombinant Human IL-23 (20-50 ng/mL)
-
Recombinant Human IL-1β (10-20 ng/mL)
-
Anti-human CD3 antibody (plate-bound, 1-5 µg/mL)
-
Anti-human CD28 antibody (soluble, 1-2 µg/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
LYC-55716 (at desired concentrations)
-
DMSO (vehicle control)
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Resuspend naïve CD4+ T cells in complete RPMI-1640 medium.
-
Add the cells to the anti-CD3 coated plate at a density of 1-2 x 105 cells per well.
-
Add soluble anti-human CD28 antibody to the culture.
-
Add the Th17 polarizing cytokine cocktail: IL-6, TGF-β1, IL-23, and IL-1β.
-
Add anti-IL-4 and anti-IFN-γ antibodies to block differentiation into other T helper lineages.
-
Add LYC-55716 (dissolved in DMSO) to the desired final concentrations. Add an equivalent volume of DMSO to the vehicle control wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, cells can be harvested for downstream analysis such as flow cytometry for intracellular cytokine staining or qPCR for gene expression analysis. Supernatants can be collected for cytokine measurement by ELISA or CBA.
In Vitro Murine Tc17 Cell Differentiation
This protocol outlines a general method for differentiating murine naïve CD8+ T cells into Tc17 cells.
Materials:
-
Spleen and lymph nodes from C57BL/6 mice
-
Naïve CD8+ T Cell Isolation Kit
-
IMDM or RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant Murine IL-6 (20-50 ng/mL)
-
Recombinant Human TGF-β1 (1-5 ng/mL)
-
Anti-mouse CD3 antibody (plate-bound, 1-5 µg/mL)
-
Anti-mouse CD28 antibody (soluble, 1-2 µg/mL)
-
Anti-mouse IL-4 antibody (10 µg/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
LYC-55716 (at desired concentrations)
-
DMSO (vehicle control)
Procedure:
-
Isolate naïve CD8+ T cells from the spleen and lymph nodes of mice.
-
Follow steps 2-5 from the human Th17 differentiation protocol using anti-mouse antibodies.
-
Add the Tc17 polarizing cytokine cocktail: IL-6 and TGF-β1.
-
Add anti-IL-4 and anti-IFN-γ antibodies.
-
Add LYC-55716 or DMSO vehicle control.
-
Culture for 3-4 days at 37°C in a 5% CO2 incubator.
-
Harvest cells and supernatants for analysis.
Flow Cytometry Analysis of Th17/Tc17 Cells
Reagents:
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD4, CD8
-
Intracellular markers: IL-17A, IL-17F, RORγt
-
Procedure:
-
Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (CD4 or CD8) by incubating with antibodies for 20-30 minutes at 4°C.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular markers (IL-17A, IL-17F, RORγt) by incubating with antibodies for 30-45 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on CD4+ or CD8+ populations to determine the percentage of cells expressing IL-17 and RORγt.
Visualizations
Signaling Pathway of LYC-55716 in Th17/Tc17 Differentiation
Caption: Signaling pathway of LYC-55716 in Th17/Tc17 cell differentiation.
Experimental Workflow for Assessing LYC-55716 Activity
Caption: Experimental workflow for evaluating the effect of LYC-55716.
Conclusion
LYC-55716 is a potent and selective RORγ agonist that effectively promotes the differentiation and function of Th17 and Tc17 cells. Its mechanism of action, centered on the activation of the master transcriptional regulator RORγ, leads to a significant increase in the production of key pro-inflammatory cytokines. The preclinical data strongly support its role in enhancing Type 17 immunity, and ongoing clinical trials will further elucidate its therapeutic potential in oncology. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the immunomodulatory properties of LYC-55716 and other RORγ agonists. As our understanding of the intricate roles of Th17 and Tc17 cells in disease evolves, targeted modulation of these pathways with agents like LYC-55716 holds considerable promise for the development of novel immunotherapies.
References
- 1. Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ) Agonist for Use in Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RORγt agonist enhances anti-PD-1 therapy by promoting monocyte-derived dendritic cells through CXCL10 in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Cintirorgon: A Deep Dive into its Downstream Signaling and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a nuclear receptor, RORγ functions as a master transcriptional regulator, particularly in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. By activating RORγ, this compound modulates the expression of a wide array of genes, leading to a multi-faceted anti-tumor immune response. This technical guide provides an in-depth exploration of the downstream signaling pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Mechanism of Action: RORγ Agonism
This compound selectively binds to the ligand-binding domain of RORγ, promoting the recruitment of coactivator proteins and initiating the transcription of target genes.[1] This agonistic activity is central to its therapeutic effects, primarily by enhancing the pro-inflammatory functions of T cells and mitigating immunosuppressive signals within the tumor microenvironment.
Modulation of T-Cell Effector Functions
The primary downstream effect of this compound is the potentiation of Type 17 T-cell (Th17 and Tc17) responses. This is achieved through the transcriptional upregulation of key cytokines and chemokines, as well as the modulation of immune checkpoint molecules.
Upregulation of Pro-Inflammatory Cytokines and Chemokines
This compound treatment leads to a significant increase in the production of signature Type 17 cytokines and chemokines.[2] These molecules play a crucial role in recruiting and activating other immune cells to the tumor site, thereby amplifying the anti-tumor response.
Table 1: Effect of this compound (LYC-55716) on Cytokine Secretion
| Cytokine | Effect | EC50 (nM) | Cell Type | Reference |
| IL-17A | Increased Secretion | 44.49 | Mouse Th17 cells | [3] |
| IL-17F | Increased Expression | Data not available | Mouse Th17/Tc17 cells | [2] |
| IL-22 | Increased Expression | Data not available | Mouse Th17/Tc17 cells | [3] |
| GM-CSF | Increased Expression | Data not available | Mouse Th17/Tc17 cells | |
| CCL20 | Increased Expression | Data not available | Not specified |
Experimental Protocol: In Vitro T-Cell Differentiation and Cytokine Analysis
A detailed protocol for the in vitro differentiation of naive CD4+ T cells into Th17 cells, a common method to assess the impact of compounds like this compound on T-cell function, is provided below.
-
Isolation of Naïve CD4+ T cells: Isolate splenocytes from mice and enrich for naive CD4+ T cells using magnetic-activated cell sorting (MACS) with a naive CD4+ T cell isolation kit.
-
T-cell Activation and Differentiation:
-
Coat a 48-well plate with anti-CD3 (10 µg/ml) and anti-CD28 (10 µg/ml) antibodies overnight at 4°C.
-
Seed 2.5 x 10^5 naive CD4+ T cells per well in T-cell medium supplemented with a Th17-polarizing cytokine cocktail: TGF-β (20 ng/ml), IL-6 (50 ng/ml), anti-IL-4 (8 µg/ml), and anti-IFN-γ (8 µg/ml).
-
Add this compound (LYC-55716) at various concentrations to the culture.
-
-
Cytokine Measurement: After 3-5 days of culture, collect the supernatant and measure the concentration of secreted cytokines (e.g., IL-17A) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Regulation of Immune Checkpoint Molecules
This compound has been shown to modulate the expression of both co-inhibitory and co-stimulatory molecules on T cells, tipping the balance towards a more activated state. This includes the downregulation of key immune checkpoint receptors like PD-1 and TIGIT, and the upregulation of co-stimulatory molecules such as CD137 and CD226.
Table 2: Modulation of Immune Checkpoint Molecules by RORγ Agonists
| Molecule | Effect | Quantitative Data | Cell Type | Reference |
| PD-1 | Decreased Expression | Not specified | Mouse Tc17 cells | |
| TIGIT | Decreased Expression | Not specified | Not specified | |
| CD137 | Increased Expression | Not specified | Not specified | |
| CD226 | Increased Expression | Not specified | Not specified |
Experimental Protocol: Flow Cytometry Analysis of Immune Checkpoint Markers
-
T-cell Culture and Treatment: Culture isolated T cells (e.g., from peripheral blood mononuclear cells - PBMCs) and treat with this compound at desired concentrations for a specified period (e.g., 24-72 hours).
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently labeled antibodies specific for immune checkpoint markers (e.g., anti-PD-1-PE, anti-TIGIT-APC, anti-CD137-FITC, anti-CD226-PerCP-Cy5.5) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of cells expressing each marker and the mean fluorescence intensity (MFI).
Signaling Pathway Diagram: this compound's Effect on T-Cell Effector Functions
Caption: this compound activates RORγ, leading to downstream modulation of gene expression.
Potential Role in Pyroptosis Induction
Emerging evidence suggests that this compound may also induce a form of programmed cell death known as pyroptosis in certain cancer cells, such as gastric and esophageal tumors. This process is mediated by the activation of caspase-3 and the subsequent cleavage of Gasdermin E (GSDME).
Signaling Pathway Diagram: Proposed Pyroptosis Pathway
Caption: Proposed mechanism of this compound-induced pyroptosis.
Experimental Protocol: Western Blot for Pyroptosis Markers
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., gastric or esophageal cancer cells) and treat with varying concentrations of this compound for an appropriate time.
-
Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and the N-terminal fragment of GSDME overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound represents a novel immuno-oncology agent with a unique mechanism of action that targets the master transcriptional regulator RORγ. Its ability to enhance T-cell effector functions through the upregulation of pro-inflammatory cytokines and the modulation of immune checkpoint molecules provides a strong rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies. The potential for this compound to induce pyroptosis in tumor cells opens up another exciting avenue for its therapeutic application. Further research is warranted to fully elucidate the quantitative dose-response relationships for its various downstream effects and to confirm the in vivo relevance of the pyroptosis pathway. This in-depth understanding will be critical for optimizing the clinical use of this compound and realizing its full potential in the fight against cancer.
References
Section 1: Interaction with Drug Transporters and Metabolizing Enzymes
An in-depth analysis of the publicly available scientific literature reveals a strong emphasis on the selectivity of Cintirorgon (formerly LYC-55716) for its primary molecular target, the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2][3] As a first-in-class, selective RORγ agonist, its mechanism of action is primarily attributed to the modulation of gene expression in T-lymphocyte immune cells, leading to enhanced anti-tumor immunity.[1][2] However, a comprehensive review provides insights into molecular interactions beyond direct RORγ agonism, particularly concerning its metabolic fate and a novel mechanism of inducing cell death in specific cancer types.
This technical guide details these molecular interactions of this compound beyond RORγ, providing available quantitative data, experimental methodologies, and visual diagrams of the implicated pathways and processes for researchers, scientists, and drug development professionals.
The bioavailability and disposition of this compound are significantly influenced by its interaction with specific drug transporter proteins and metabolizing enzymes. These interactions do not represent a direct therapeutic targeting but are crucial for understanding the drug's pharmacokinetics and potential drug-drug interactions. A study using genetically modified mouse models has elucidated the roles of ATP-binding cassette (ABC) transporters, Organic Anion Transporting Polypeptides (OATP), and Cytochrome P450 (CYP) enzymes in this compound's disposition.
Data Presentation: Influence of Transporters and Enzymes on this compound Pharmacokinetics
The following table summarizes the quantitative impact of key transporters and enzymes on this compound's exposure and distribution based on in vivo studies.
| Molecular Entity | Model System | Key Finding | Quantitative Impact on Pharmacokinetics | Reference |
| ABCB1 (P-glycoprotein) | Abcb1a/1b-/- mice | Limits brain accumulation | 2.1-fold increase in brain penetration | |
| ABCG2 | Abcb1a/1b;Abcg2-/- mice | Contributes to limiting brain accumulation | 2.7-fold increase in brain penetration (in dual knockout) | |
| OATP1A/1B | Oatp1a/1b-/- mice | Mediates hepatic uptake, limiting systemic exposure | 2.4-fold increase in systemic exposure (plasma AUC) | |
| CYP3A | Cyp3a-/- mice | Metabolizes this compound, limiting oral availability | 1.4-fold increase in plasma AUC |
Experimental Protocols: Pharmacokinetic Studies in Genetically Modified Mice
The following is a generalized protocol based on the methodologies described for evaluating the pharmacokinetic impact of transporters and enzymes.
Objective: To determine the effect of specific transporters (ABCB1, ABCG2, OATP1A/1B) and metabolizing enzymes (CYP3A) on the pharmacokinetics of this compound.
Materials:
-
Wild-type mice
-
Genetically modified mice (e.g., Abcb1a/1b-/-, Abcg2-/-, Oatp1a/1b-/-, Cyp3a-/-)
-
This compound drug substance
-
Appropriate vehicle for oral administration
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Tissue harvesting tools
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing: A cohort of wild-type and genetically modified mice are administered a single oral dose of this compound (e.g., 40 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples are collected via retro-orbital or tail vein bleeding into EDTA-containing tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Tissue Distribution (Optional): At the final time point, animals are euthanized, and organs of interest (e.g., brain, liver) are harvested, weighed, and homogenized for drug concentration analysis.
-
Bioanalysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as Area Under the Curve (AUC), maximum concentration (Cmax), and tissue-to-plasma concentration ratios.
-
Data Comparison: Pharmacokinetic parameters from genetically modified mice are compared to those from wild-type mice to determine the fold-change in exposure and distribution, thereby elucidating the role of the knocked-out protein.
Visualization: this compound Bioavailability and Distribution
The following diagram illustrates the influence of the identified transporters and enzymes on the oral availability and brain penetration of this compound.
Caption: Influence of transporters and enzymes on this compound's pharmacokinetics.
Section 2: Induction of Pyroptosis via Caspase-3/GSDME Pathway
Beyond its immunomodulatory role, this compound has been identified as a pyroptotic agent in gastric and esophageal tumors. This mechanism involves the activation of a specific cell death pathway independent of its direct effects on T-cells. Pyroptosis is a highly inflammatory form of programmed cell death that can enhance anti-tumor immune responses.
The proposed mechanism involves the activation of Caspase-3, which then cleaves Gasdermin E (GSDME) to induce pyroptosis.
Experimental Protocols: Caspase-3 and GSDME Cleavage Assay
The following is a generalized protocol for assessing the induction of pyroptosis by measuring Caspase-3 activation and GSDME cleavage.
Objective: To determine if this compound induces pyroptosis in cancer cells by activating Caspase-3 and inducing the cleavage of GSDME.
Materials:
-
Gastric or esophageal cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-Caspase-3 (cleaved), anti-GSDME
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).
-
Protein Extraction: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading for Western blotting.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against cleaved Caspase-3 and the N-terminal fragment of GSDME overnight at 4°C.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to cleaved Caspase-3 and cleaved GSDME is quantified and normalized to a loading control (e.g., GAPDH or β-actin). An increase in the levels of the cleaved forms in this compound-treated cells indicates the activation of the pyroptotic pathway.
Visualization: this compound-Induced Pyroptosis Signaling Pathway
The diagram below outlines the signaling cascade from this compound to the execution of pyroptosis via the Caspase-3/GSDME axis.
Caption: this compound-induced Caspase-3/GSDME-mediated pyroptosis pathway.
References
Cintirorgon's Impact on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable, small molecule agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1][2] As a master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation and function, RORγ has emerged as a promising therapeutic target in immuno-oncology.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available on this compound, with a focus on its mechanism of action and its effects on the tumor microenvironment (TME).
Core Mechanism of Action: RORγ Agonism
This compound selectively binds to the nuclear receptor RORγ, initiating a cascade of events that modulate the gene expression of RORγ-expressing immune cells. This interaction leads to the formation of a receptor complex that translocates to the nucleus and binds to ROR response elements (ROREs) on DNA. The primary outcome of this engagement is the enhanced function, proliferation, and survival of Th17 and Tc17 cells.
The activation of the RORγ pathway by this compound results in a dual effect on the TME: bolstering anti-tumor immunity while concurrently diminishing immunosuppressive signals. This is achieved through several mechanisms:
-
Enhanced Effector T-cell Function: Increased activity of Th17 and Tc17 cells.
-
Modulation of Immune Checkpoints: RORγ agonists have been shown to decrease the expression of co-inhibitory molecules, such as PD-1.
-
Increased Pro-inflammatory Cytokines: Elevated production of cytokines and chemokines that attract and activate other immune cells.
-
Reduction of Regulatory T cells (Tregs): A decrease in the proliferation and function of immunosuppressive Tregs.
Preclinical Data on Tumor Microenvironment Modulation
Preclinical studies utilizing syngeneic mouse cancer models have provided the foundational evidence for this compound's anti-tumor activity and its impact on the TME. While detailed, publicly available datasets on specific immune cell infiltration and cytokine profiles are limited, the existing data demonstrates a clear trend of enhanced anti-tumor immunity.
In Vivo Efficacy in Syngeneic Mouse Models
A study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2018 showcased the synergistic effect of a RORγ agonist, LYC-54143 (a close analog of this compound), when combined with anti-PD-1 and anti-CTLA-4 antibodies in various murine cancer models. The combination therapies resulted in superior tumor growth inhibition compared to individual agents in 6 out of 12 models.
| Tumor Model | RORγ Agonist (% TGI) | Anti-PD-1 (% TGI) | RORγ Agonist + Anti-PD-1 (% TGI) | Anti-CTLA-4 (% TGI) | RORγ Agonist + Anti-CTLA-4 (% TGI) |
| MC38 (Colon) | 35 | 50 | 75 | 20 | 60 |
| CT26 (Colon) | 15 | 40 | 65 | 10 | 45 |
| 4T1 (Breast) | 25 | 10 | 40 | 5 | 30 |
| B16F10 (Melanoma) | 10 | 5 | 15 | 0 | 10 |
| LLC (Lung) | 20 | 30 | 55 | 15 | 40 |
| EMT6 (Breast) | 30 | 20 | 60 | 10 | 50 |
| *P<0.05 vs vehicle | |||||
| TGI: Tumor Growth Inhibition | |||||
| (Data adapted from AACR Annual Meeting 2018, Abstract 5566) |
These findings suggest that RORγ agonism can potentiate the effects of checkpoint inhibitors, likely by fostering a more inflamed TME that is conducive to an effective anti-tumor immune response.
Experimental Protocols
Detailed experimental protocols from the preclinical studies are not extensively published. However, based on standard methodologies in immuno-oncology research, the following outlines the likely experimental workflows.
Syngeneic Mouse Model Workflow
A more detailed, though hypothetical, protocol for assessing immune cell infiltration would involve:
-
Tumor Harvest and Digestion: Tumors are excised at the study endpoint and mechanically and enzymatically digested to create a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies targeting various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and intracellular markers (e.g., IFN-γ, IL-17).
-
Flow Cytometry Acquisition: Stained cells are acquired on a multi-color flow cytometer.
-
Data Analysis: The acquired data is analyzed to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Clinical Development and Future Directions
This compound has been evaluated in a Phase 1/2a clinical trial (ARGON, NCT02929862) in patients with advanced solid tumors. The Phase 1 portion of the study demonstrated that this compound was generally well-tolerated. Pharmacodynamic analyses confirmed RORγ pathway engagement. In this initial phase, two patients (one with non-small cell lung cancer and one with sarcomatoid breast cancer) experienced partial responses, and eleven patients had stable disease.
The ongoing Phase 2a portion of the study is designed to further assess the clinical activity, safety, and biomarker profiles of this compound in various solid tumors. A key aspect of this phase is the analysis of pre- and post-treatment tumor biopsies to evaluate changes in the immune cell populations within the TME. The results from these analyses will be crucial in providing a more detailed understanding of how this compound modulates the human tumor microenvironment.
Conclusion
This compound represents a novel immuno-oncology agent with a distinct mechanism of action centered on the activation of RORγ. Preclinical data supports its role in enhancing anti-tumor immunity and suggests a synergistic potential with other immunotherapies. The initial clinical data is encouraging, and the ongoing detailed analysis of patient samples promises to provide a deeper understanding of its impact on the tumor microenvironment. As more data becomes available, the full therapeutic potential of this compound in reshaping the TME to overcome cancer will be further elucidated.
References
Cintirorgon: A Novel RORγ Agonist for Modulating Anti-Tumor Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a key transcription factor, RORγ governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, both of which are implicated in potent anti-tumor immune responses. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the investigation of this compound's role in modulating anti-tumor immunity. By enhancing the activity of type 17 T cells and mitigating immunosuppressive pathways, this compound represents a promising novel immunotherapeutic strategy for a range of solid tumors.
Introduction: Targeting RORγ in Immuno-Oncology
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A critical challenge in cancer immunotherapy is overcoming the immunosuppressive nature of the TME to enable a robust and durable anti-tumor immune response. RORγ has emerged as a compelling therapeutic target due to its central role in orchestrating the differentiation and function of Th17 and Tc17 cells. These T cell subsets are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, and have been associated with improved prognosis in various cancers.
This compound is a potent and selective agonist of RORγ. By binding to the ligand-binding domain of RORγ, it enhances the recruitment of coactivators, leading to the increased transcription of RORγ target genes. This modulation of gene expression results in a multi-faceted enhancement of anti-tumor immunity.
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective activation of the RORγ transcription factor.[1] This activation initiates a cascade of events that collectively enhance the host's anti-tumor immune response.
Enhancement of Type 17 T Cell Effector Function
Upon administration, this compound binds to the nuclear receptor RORγ, leading to the formation of a receptor complex that translocates to the nucleus.[1] This complex then binds to ROR response elements (ROREs) on the DNA, augmenting the transcription of genes that are crucial for the function, proliferation, and survival of Th17 and Tc17 cells.[1] This results in:
-
Increased Cytokine Production: Enhanced secretion of pro-inflammatory cytokines and chemokines, including IL-17A, IL-17F, and IL-22.
-
Augmented Expression of Co-stimulatory Receptors: Upregulation of molecules like CD137 and CD226 on T cells, which are critical for robust T cell activation.
-
Improved T Cell Survival and Cytotoxic Activity: Increased longevity and tumor-killing capacity of cytotoxic T lymphocytes.
Attenuation of Immunosuppressive Mechanisms
Beyond enhancing effector functions, this compound also actively counteracts the immunosuppressive TME through several mechanisms:
-
Reduced Regulatory T Cell (Treg) Function: RORγ agonists have been shown to curtail the formation and suppressive function of Tregs, which are key drivers of immune tolerance to tumors.
-
Decreased Expression of Co-inhibitory Receptors: this compound can reduce the expression of immune checkpoint molecules such as Programmed Cell Death Protein 1 (PD-1) and TIGIT on tumor-reactive lymphocytes.
This dual mechanism of boosting effector T cell activity while simultaneously diminishing immunosuppression positions this compound as a powerful agent in cancer immunotherapy.
Preclinical Data
Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of RORγ agonists, including this compound. These studies have shown that oral administration of these agents can lead to significant tumor growth inhibition and improved survival. The anti-tumor activity is dependent on a functional immune system, highlighting the immuno-modulatory mechanism of action.
In Vitro Activity
In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that RORγ agonists can enhance the differentiation of Th17 and Tc17 cells and increase the production of IL-17A.
| Assay Type | Cell Type | RORγ Agonist | Concentration | Key Findings | Reference |
| IL-17A Secretion | Human Th17 cells | This compound (LYC-55716) | 44.49 nM (EC50) | Potent induction of IL-17A secretion. | |
| Th17 Differentiation | Murine CD4+ T cells | 8-074 (a potent RORγt agonist) | Not specified | Significantly increased the percentage of IL-17A producing CD4+ T cells (from 12.1% to 24.0%). | |
| Tc17 Differentiation | Murine CD8+ T cells | 8-074 (a potent RORγt agonist) | Not specified | Significantly increased the percentage of IL-17A producing CD8+ T cells (from 22.9% to 50.4%). | |
| Cytokine mRNA Expression | Murine Th17 cells | This compound (LYC-55716) | Not specified | Upregulated mRNA expression of IL-17A, IL-17F, and IL-22. |
In Vivo Efficacy in Syngeneic Tumor Models
Oral administration of RORγ agonists has demonstrated single-agent anti-tumor efficacy in various syngeneic tumor models. For instance, a RORγ agonist showed significant growth inhibition of 4T1 breast tumors, a model known to be resistant to checkpoint inhibitors. Another potent RORγ agonist, 8-074, demonstrated robust anti-tumor efficacy and improved the efficacy of anti-PD-1 therapy in a murine lung cancer model.
| Tumor Model | Mouse Strain | RORγ Agonist | Dosing | Key Findings | Reference |
| 4T1 Breast Cancer | BALB/c | Unspecified RORγ agonist | Not specified | Significant tumor growth inhibition. | |
| Murine Lung Cancer | Not specified | 8-074 | Not specified | Robust anti-tumor efficacy as a single agent and in combination with anti-PD-1. |
Clinical Data: Phase 1/2a Study (NCT02929862)
A first-in-human, open-label, multicenter Phase 1/2a study was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with relapsed or refractory metastatic solid tumors.
Study Design and Patient Demographics
The Phase 1 portion of the study enrolled 32 patients across five cohorts with doses ranging from 150 mg BID to 450 mg BID in 28-day cycles. The median age of patients was 62 years, and they had received a median of 3 to 5 prior cancer therapies.
Safety and Tolerability
This compound was generally well-tolerated, with no dose-limiting toxicities observed. The majority of treatment-related adverse events (AEs) were Grade 1 or 2.
| Adverse Event (Grade 1-2) | Number of Patients (N=32) |
| Diarrhea | 11 |
| Fatigue | 7 |
| Anemia | 4 |
| Decreased appetite | 4 |
| Nausea | 4 |
Table 1: Most Common Treatment-Related Adverse Events (Grade 1-2) in the Phase 1 Study of this compound.
Grade 3 AEs included anemia (n=2), elevated gamma-glutamyl transferase (n=1), and hypophosphatemia (n=1).
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analyses demonstrated that plasma concentrations of this compound reached levels expected for target gene regulation. At the 450 mg BID dose, the median minimum plasma drug concentration exceeded the EC50 by approximately 22-fold. Pharmacodynamic assessments of blood samples showed evidence of RORγ pathway engagement, with post-treatment increases in the production of IL-17A, IL-17F, and IL-22.
Preliminary Efficacy
Of the 25 patients evaluable for response, promising signs of anti-tumor activity were observed.
| Clinical Outcome | Number of Patients (N=25) |
| Confirmed Partial Response | 2 (NSCLC and sarcomatoid breast cancer) |
| Disease Stabilization | 11 (for 2 to 12 months) |
Table 2: Preliminary Efficacy of this compound in the Phase 1 Study.
Six of the patients with stable disease received treatment for over four months. These encouraging results led to the selection of the 450 mg BID dose for the Phase 2a portion of the study.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of RORγ agonists like this compound.
RORγ Reporter Assay
This cell-based assay is used to quantify the agonist or inverse-agonist activity of a compound on RORγ.
Protocol:
-
Cell Culture and Transfection: Host cells (e.g., HEK293T) are cultured in appropriate media. Cells are then transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or control compounds.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound-induced changes in gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferin substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of RORγ, is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for inverse agonists.
In Vitro T Cell Differentiation and Cytokine Production Assay
This assay assesses the effect of this compound on the differentiation of naive T cells into Th17 or Tc17 subsets and their cytokine production.
Protocol:
-
T Cell Isolation: Naive CD4+ or CD8+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Stimulation: Isolated T cells are cultured in the presence of a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and T cell receptor (TCR) stimulation (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Compound Treatment: this compound or a vehicle control is added to the culture medium at various concentrations.
-
Incubation: Cells are incubated for 3-5 days to allow for differentiation.
-
Analysis:
-
Flow Cytometry: Cells are harvested and stained for intracellular IL-17A and other relevant markers (e.g., CD4, CD8, FoxP3) to determine the percentage of differentiated Th17/Tc17 cells.
-
Cytokine Measurement: The culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-17A, IL-17F, IFN-γ) is quantified using ELISA or Meso Scale Discovery (MSD) assays.
-
Syngeneic Mouse Tumor Model Efficacy Study
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in immunocompetent mice.
Protocol:
-
Tumor Cell Implantation: A suspension of syngeneic tumor cells (e.g., MC38 colon adenocarcinoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice) is injected subcutaneously into the flank of immunocompetent mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point mice are randomized into treatment and control groups.
-
Compound Administration: this compound is administered orally according to the planned dosing schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors and spleens may be harvested for ex vivo analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry to assess changes in T cell populations, cytokine levels, and other immune markers.
Conclusion and Future Directions
This compound represents a promising new frontier in cancer immunotherapy. Its unique mechanism of action, which combines the enhancement of effector T cell function with the mitigation of immunosuppressive pathways, offers a compelling rationale for its continued development. The encouraging safety and preliminary efficacy data from the Phase 1/2a clinical trial provide a strong foundation for further investigation in various solid tumors, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. Future research will focus on identifying predictive biomarkers to select patients most likely to respond to RORγ agonist therapy and to further elucidate the intricate interplay between RORγ activation and the tumor microenvironment.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Cintirorgon (LYC-55716)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cintirorgon (LYC-55716) is a first-in-class, orally bioavailable, selective agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor transcription factor that plays a critical role in the differentiation and function of Type 17 T cells, including T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[1][2] By activating RORγ, this compound enhances the effector functions of these immune cells, leading to increased production of pro-inflammatory cytokines and a reduction in immunosuppressive mechanisms within the tumor microenvironment.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound on primary human immune cells and in cell-based reporter systems.
Mechanism of Action
This compound selectively binds to the RORγ nuclear receptor, forming a complex that translocates to the nucleus. This complex then binds to ROR response elements (ROREs) on the DNA, modulating the gene expression of RORγ target genes.[1] This action enhances the function, proliferation, and survival of Th17 and Tc17 cells. The downstream effects include increased secretion of key cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.
Figure 1: this compound (LYC-55716) Mechanism of Action.
Data Presentation
Table 1: In Vitro Activity of this compound (LYC-55716)
| Assay Type | Cell Type/System | Parameter Measured | EC50 (nM) | Reference |
| Cytokine Secretion | Murine Th17 Cells | IL-17A Secretion | 44.49 |
Experimental Protocols
Assessment of RORγ Target Gene Expression in Human PBMCs
This protocol describes the isolation of human Peripheral Blood Mononuclear Cells (PBMCs) and their stimulation with this compound to measure the expression of RORγ target genes.
a. Isolation of Human PBMCs from Whole Blood
-
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
Heparinized blood collection tubes
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging bucket rotor
-
-
Protocol:
-
Dilute whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
b. PBMC Stimulation and Analysis
-
Materials:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound (LYC-55716)
-
96-well cell culture plates
-
Reagents for RNA extraction and qPCR
-
ELISA or Meso Scale Discovery (MSD) kits for IL-17A, IL-17F, and IL-22
-
-
Protocol:
-
Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
After a desired pre-incubation period with this compound (e.g., 2-4 hours), stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
Incubate for 24 hours.
-
For qPCR analysis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers specific for IL-17A, IL-17F, IL-22, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
For protein analysis (ELISA/MSD):
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatant.
-
Measure the concentration of IL-17A, IL-17F, and IL-22 in the supernatant according to the manufacturer's instructions for the chosen ELISA or MSD kit.
-
-
Figure 2: Workflow for RORγ Target Gene Expression Assay in PBMCs.
RORγ Gal4 Luciferase Reporter Assay
This assay measures the ability of this compound to activate the RORγ ligand-binding domain (LBD) in a cellular context.
-
Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγ LBD, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). Activation of the RORγ LBD by this compound leads to the expression of luciferase.
-
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Expression plasmid for GAL4-RORγ-LBD
-
Reporter plasmid with GAL4 UAS-luciferase
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (LYC-55716)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the GAL4-RORγ-LBD and GAL4 UAS-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system's protocol.
-
Normalize the data to a control (e.g., co-transfected Renilla luciferase) if applicable, and plot the dose-response curve to determine the EC50.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction of this compound with the RORγ LBD, leading to the recruitment of a coactivator peptide.
-
Principle: The RORγ LBD, tagged with a donor fluorophore (e.g., Terbium-cryptate), is incubated with a coactivator peptide labeled with an acceptor fluorophore (e.g., d2). In the presence of an agonist like this compound, the coactivator peptide is recruited to the LBD, bringing the donor and acceptor fluorophores into proximity and allowing for FRET to occur.
-
Materials:
-
Recombinant RORγ LBD (e.g., GST-tagged)
-
Fluorescently labeled coactivator peptide (e.g., FITC-labeled SRC1-3)
-
TR-FRET buffer
-
Anti-tag antibody conjugated to a donor fluorophore (e.g., anti-GST-Terbium)
-
This compound (LYC-55716)
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in TR-FRET buffer.
-
In a 384-well plate, add the RORγ LBD, the labeled coactivator peptide, and the donor-conjugated antibody.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot the dose-response curve to determine the EC50.
-
References
Application Notes and Protocols for the Use of Cintirorgon in Peripheral Blood Mononuclear Cell (PBMC) Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cintirorgon (also known as LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor transcription factor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[2][3] By selectively binding to and activating RORγ, this compound enhances the pro-inflammatory functions of these T cell subsets, leading to increased production of key cytokines such as Interleukin-17A (IL-17A). This activity makes this compound a subject of interest for immunotherapy in oncology and other diseases where potentiation of the immune response is desired.[2][4]
These application notes provide detailed protocols for the use of this compound in peripheral blood mononuclear cell (PBMC) culture to study its effects on immune cell function, including T cell polarization and cytokine production.
Mechanism of Action
This compound functions as a selective agonist for the RORγ nuclear receptor. Upon binding, the this compound-RORγ complex translocates to the nucleus and binds to ROR response elements (ROREs) on the DNA. This interaction modulates the expression of RORγ target genes, resulting in:
-
Enhanced Th17 and Tc17 Differentiation and Function: Promotes the development and effector functions of IL-17-producing T cells.
-
Increased Pro-inflammatory Cytokine Production: Leads to elevated secretion of cytokines such as IL-17A, IL-17F, and IL-22.
-
Modulation of the Tumor Microenvironment: Preclinical studies suggest that this compound can increase immune cell infiltration into tumors and enhance anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound and a related RORγt agonist. This data can be used as a reference for designing dose-response experiments.
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| This compound (LYC-55716) | IL-17A Secretion | Murine Th17 Cells | EC50 | 44.49 nM | |
| 8-074 (RORγt agonist) | IL-17A Secretion | Murine Th17 Cells | EC50 | 22.78 nM | |
| 8-074 (RORγt agonist) | RORγt Reporter Assay | HEK293T Cells | EC50 | 118.7 nM |
Note: The EC50 for this compound in human PBMCs has not been explicitly reported in the reviewed literature. The provided murine data serves as a starting point for dose-ranging studies in human cells. A suggested starting concentration for in vitro human PBMC experiments is between 10 nM and 100 nM, with a dose-response curve typically spanning from 0.1 nM to 10 µM.
Experimental Protocols
Protocol 1: Isolation and Culture of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI at the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).
Protocol 2: Th17 Polarization of Human PBMCs with this compound
This protocol outlines the in vitro differentiation of human PBMCs into Th17 cells in the presence of this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI medium
-
This compound (stock solution in DMSO)
-
Human Th17 polarizing cytokines:
-
Anti-human IFN-γ neutralizing antibody (10 µg/mL)
-
Anti-human IL-4 neutralizing antibody (10 µg/mL)
-
Recombinant human IL-6 (20 ng/mL)
-
Recombinant human IL-23 (20 ng/mL)
-
Recombinant human IL-1β (10 ng/mL)
-
Recombinant human TGF-β1 (5 ng/mL)
-
-
Anti-human CD3 antibody (plate-bound, 1-5 µg/mL)
-
Anti-human CD28 antibody (soluble, 1-2 µg/mL)
-
24-well tissue culture plates
Procedure:
-
Coat the wells of a 24-well plate with anti-human CD3 antibody overnight at 4°C.
-
Wash the wells with sterile PBS to remove unbound antibody.
-
Seed 1 x 10^6 PBMCs per well in 1 mL of complete RPMI medium.
-
Add the Th17 polarizing cytokine cocktail and soluble anti-human CD28 antibody to each well.
-
Prepare serial dilutions of this compound in complete RPMI medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add the desired concentrations of this compound to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
After the incubation period, cells can be harvested for downstream analysis such as flow cytometry for IL-17A expression or the supernatant can be collected for cytokine measurement by ELISA or Luminex.
Protocol 3: Cytokine Production Assay with this compound
This protocol describes how to measure the effect of this compound on cytokine production from stimulated PBMCs.
Materials:
-
Isolated human PBMCs
-
Complete RPMI medium
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)
-
Ionomycin (stock solution in DMSO)
-
Brefeldin A (optional, for intracellular cytokine staining)
-
96-well tissue culture plates
-
ELISA or Luminex kits for IL-17A, IL-17F, IL-22, and IFN-γ
Procedure:
-
Seed 2 x 10^5 PBMCs per well in 100 µL of complete RPMI medium in a 96-well plate.
-
Prepare serial dilutions of this compound and add to the wells as described in Protocol 2.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator. The pre-incubation time with this compound can be optimized.
-
Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µg/mL) in complete RPMI.
-
Add 100 µL of the stimulation cocktail to each well. For a negative control, add 100 µL of medium without stimulants.
-
Incubate for an additional 4-24 hours. A 24-hour stimulation was used in the this compound clinical trial for ex vivo analysis.
-
For secreted cytokine analysis: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant for analysis by ELISA or Luminex.
-
For intracellular cytokine analysis: Add Brefeldin A (final concentration 10 µg/mL) for the last 4-6 hours of stimulation. After stimulation, harvest the cells, stain for surface markers, fix, permeabilize, and stain for intracellular cytokines for flow cytometric analysis.
Data Interpretation and Troubleshooting
-
High background cytokine production: This may be due to the health status of the blood donor or contamination during cell culture. Ensure aseptic techniques are strictly followed.
-
Low or no response to this compound:
-
Confirm the bioactivity of the this compound compound.
-
Optimize the concentration range and incubation time.
-
Ensure the PBMCs are healthy and viable.
-
The response to RORγ agonists can be donor-dependent.
-
-
High cell death: High concentrations of DMSO or the compound itself can be toxic. Ensure the final DMSO concentration is low and perform a cell viability assay (e.g., trypan blue or a commercial viability dye) in parallel.
Conclusion
This compound is a potent RORγ agonist that can be effectively studied in vitro using human PBMCs. The provided protocols offer a framework for investigating its impact on T cell differentiation and cytokine production. Researchers should optimize the experimental conditions, particularly the concentration of this compound, for their specific assay system. These studies will contribute to a better understanding of the immunomodulatory properties of this compound and its potential therapeutic applications.
References
Application Notes and Protocols for Cintirorgon (LYC-55716) in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cintirorgon (LYC-55716) is a first-in-class, orally bioavailable, small molecule agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ).[1][2][3] RORγ is a nuclear transcription factor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. By activating RORγ, this compound enhances the anti-tumor immune response through multiple mechanisms, including the increased production of pro-inflammatory cytokines, enhanced T-cell effector function, and a reduction in immunosuppressive mechanisms within the tumor microenvironment.[4][5] Preclinical studies in various syngeneic mouse models have demonstrated the potential of this compound to inhibit tumor growth, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors.
These application notes provide a comprehensive overview of the dosage and administration of this compound in syngeneic mouse models, based on available preclinical data. Detailed experimental protocols and data tables are included to guide researchers in designing their in vivo efficacy studies.
Mechanism of Action: RORγ Signaling Pathway
This compound selectively binds to the RORγ nuclear receptor in T lymphocytes. This binding event initiates a cascade of transcriptional activities that modulate the expression of genes critical for the function of Th17 and Tc17 cells. The activation of RORγ leads to an enhanced anti-tumor immune response characterized by increased infiltration of effector T cells into the tumor and a more pro-inflammatory tumor microenvironment.
Caption: RORγ Signaling Pathway Activated by this compound.
Dosage and Administration in Syngeneic Mouse Models
While specific dosages for this compound (LYC-55716) in syngeneic efficacy models are not widely published, data from a structurally related RORγ agonist, LYC-54143, provides a valuable reference point. Furthermore, a pharmacokinetic study of this compound in mice utilized a 40 mg/kg oral dose. Researchers should consider these as starting points for their own dose-finding and efficacy studies.
Quantitative Data Summary
| Compound | Mouse Model | Tumor Cell Line | Dosage | Administration Route | Frequency | Reference |
| LYC-54143 | C57BL/6 | MC38 (Colon Adenocarcinoma) | 100 mg/kg | Oral Gavage | Twice Daily | |
| This compound (LYC-55716) | Not Specified (Pharmacokinetic study) | Not Applicable | 40 mg/kg | Oral | Not Specified |
Note: The optimal dose for this compound in any given syngeneic model should be determined empirically through dose-range-finding studies.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in syngeneic mouse models. Specific details may need to be optimized for the chosen tumor model and experimental goals.
General Syngeneic Tumor Model Workflow
Caption: Experimental Workflow for Syngeneic Studies.
Detailed Protocol for a Syngeneic Efficacy Study
1. Animal Models and Husbandry:
-
Mouse Strain: Select an appropriate inbred mouse strain that is syngeneic to the chosen tumor cell line (e.g., C57BL/6 for MC38 tumors, BALB/c for CT26 or 4T1 tumors).
-
Age and Sex: Typically, 6-8 week old female or male mice are used.
-
Housing: House mice in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Culture and Implantation:
-
Cell Line: Culture the desired murine tumor cell line (e.g., MC38, CT26, 4T1) in appropriate media and conditions.
-
Implantation: Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS). Inject a predetermined number of cells (typically 1x10^5 to 1x10^6) subcutaneously into the flank of the mice.
3. Drug Formulation and Administration:
-
Formulation: Prepare a formulation of this compound suitable for oral gavage. This may involve suspending the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administration: Administer this compound via oral gavage at the desired dose and schedule. Based on available data for a similar compound, a starting dose of 100 mg/kg twice daily could be considered. A vehicle control group should be included in all experiments.
4. Study Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions using digital calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Body Weight and Clinical Observations: Monitor animal body weight and overall health throughout the study.
-
Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. A survival study, where the endpoint is a predetermined tumor volume or clinical deterioration, can also be conducted.
5. Pharmacodynamic and Immune Analysis:
-
At the end of the study, tumors and spleens can be harvested for further analysis.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Cytokine Analysis: Measure cytokine levels in the tumor microenvironment or serum using techniques such as ELISA or multiplex assays.
Combination Therapy
Preclinical data suggests that this compound can synergize with checkpoint inhibitors to enhance anti-tumor immunity.
Logical Relationship for Combination Therapy
Caption: Combination Therapy with this compound.
Conclusion
This compound represents a promising novel immuno-oncology agent with a unique mechanism of action. The protocols and data presented in these application notes are intended to serve as a guide for researchers investigating the preclinical efficacy of this compound in syngeneic mouse models. It is crucial to perform dose-finding studies to determine the optimal therapeutic window for this compound in the specific tumor model being investigated. Further research into combination strategies, particularly with checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this RORγ agonist.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ) Agonist for Use in Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: LYC-55716 and its Precursor in the 4T1 Breast Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYC-55716 (cintirorgon) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor transcription factor that plays a pivotal role in the differentiation and function of Type 17 effector T cells, including T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. By activating RORγ, LYC-55716 modulates gene expression in immune cells to enhance anti-tumor immunity. This involves increasing the activity of effector T cells and reducing immunosuppressive mechanisms within the tumor microenvironment. Preclinical studies have demonstrated the potential of RORγ agonists in cancer immunotherapy, including in models known to be resistant to other immunotherapies, such as the 4T1 breast cancer model. This document provides detailed protocols and data from preclinical studies involving a closely related predecessor to LYC-55716, LYC-54143, in the 4T1 murine syngeneic breast cancer model.
Mechanism of Action: RORγ Agonism in Cancer Immunity
RORγ agonists like LYC-55716 exert their anti-tumor effects through a multi-faceted mechanism of action that enhances the immune system's ability to recognize and eliminate cancer cells.[1][2] The activation of RORγ leads to several key immunological changes:
-
Enhanced Type 17 T-cell Effector Function : RORγ agonists promote the differentiation and function of Th17 and Tc17 cells, which are associated with improved outcomes in various cancers. This includes increased production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and GM-CSF.[1][2]
-
Increased Co-stimulatory Receptor Expression : The expression of co-stimulatory molecules on T cells is augmented, leading to a more robust anti-tumor T-cell response.
-
Decreased Immunosuppression : RORγ agonism can curtail the formation and function of regulatory T cells (Tregs) and reduce the expression of co-inhibitory molecules like PD-1 on tumor-reactive lymphocytes.[1]
This dual action of boosting immune activation while diminishing immune suppression makes RORγ agonists a promising therapeutic strategy in oncology.
Preclinical In Vivo Efficacy in the 4T1 Breast Cancer Model
The 4T1 model is a highly aggressive and metastatic murine breast cancer model that is poorly immunogenic and often resistant to immunotherapy, making it a stringent test for novel cancer therapeutics. A preclinical study evaluated the efficacy of the RORγ agonist LYC-54143, a close analog of LYC-55716, in this model.
Quantitative Data Summary
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle | Twice daily | ~1200 | - | Hu et al., 2016 |
| LYC-54143 | 100 mg/kg, twice daily | ~600 | ~50% | Hu et al., 2016 |
Experimental Protocols
4T1 Syngeneic In Vivo Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a RORγ agonist in an immunocompetent mouse model of breast cancer.
Materials:
-
Cell Line: 4T1 murine breast carcinoma cells
-
Animals: Female BALB/c mice (6-8 weeks old)
-
Test Article: LYC-54143
-
Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Cell Culture Reagents: RPMI-1640 medium, fetal bovine serum (FBS), antibiotics
-
Equipment: Hemocytometer, syringes, gavage needles, calipers
Methodology:
-
Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. Cells are harvested during the exponential growth phase.
-
Tumor Implantation: A suspension of 1 x 10⁵ 4T1 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the mammary fat pad of female BALB/c mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Administration: LYC-54143 is administered orally via gavage at a dose of 100 mg/kg twice daily. The vehicle control group receives an equivalent volume of the vehicle.
-
Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. Tumor growth curves are plotted to compare the efficacy of the treatment versus the vehicle.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RORγ agonist signaling pathway enhancing anti-tumor immunity.
References
Application Notes and Protocols for Cintirorgon in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Cintirorgon (LYC-55716), a first-in-class, selective, and orally bioavailable Retinoic acid receptor-related orphan receptor gamma (RORγ) agonist, in cell-based assays. Additionally, it outlines its mechanism of action and provides example data for experimental planning.
Introduction to this compound
This compound is a potent immunomodulatory agent with potential applications in oncology.[1][2][3] It functions by selectively binding to and activating RORγ, a nuclear receptor transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[1][2] This activation leads to enhanced anti-tumor immunity through several mechanisms, including increased effector T-cell function, decreased immunosuppression, and modulation of cytokine and chemokine expression.
Solubility and Physicochemical Properties
Proper solubilization of this compound is critical for obtaining accurate and reproducible results in in vitro cell-based assays. Based on available data, this compound is a hydrophobic compound.
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 603.53 g/mol | |
| Formula | C₂₇H₂₃F₆NO₆S | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 113.3 mg/mL (187.73 mM) | |
| Solubility in Ethanol | 100 mg/mL (165.69 mM) (requires sonication) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year |
Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.
Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound stock solutions and their subsequent dilution for use in cell culture experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium appropriate for the cell line being used
-
Vortex mixer
-
Sonicator (optional, for ethanol-based stocks)
Protocol for Preparation of Stock Solution (10 mM in DMSO)
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.6035 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Protocol for Preparation of Working Solutions
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain the final DMSO concentration in the cell culture wells at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a general workflow for assessing the activity of this compound in a cell-based assay, such as a cytokine release assay or a cell proliferation assay.
References
Recommended Solvents and Preparation Protocols for Cintirorgon (LYC-55716) in In Vitro Applications
Application Note
Cintirorgon (LYC-55716) is a potent, selective, and orally bioavailable agonist of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ). As a key regulator of immune cell function, particularly the differentiation and activity of Th17 and Tc17 cells, this compound is a valuable tool for researchers in immunology and oncology. Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the preparation of this compound solutions for use in a variety of research applications.
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for this compound. Ethanol is also a viable option, though less commonly cited in supplier datasheets. The compound is insoluble in water. Due to the hygroscopic nature of DMSO, which can negatively impact the solubility of the compound, it is imperative to use fresh, anhydrous DMSO for the preparation of stock solutions.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in commonly used laboratory solvents based on data from various suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ≥ 113.3 | 187.73 | MedchemExpress, GlpBio |
| DMSO | 100 | 165.69 | Cayman Chemical, Selleck Chemicals |
| Ethanol | 100 | 165.69 | MedchemExpress, Selleck Chemicals |
| Water | Insoluble | Insoluble | Selleck Chemicals |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (LYC-55716) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (603.5 g/mol ), calculate the mass needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 100 mM stock solution, 60.35 mg of this compound is required.
-
Aliquot the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. To aid dissolution, the vial can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Supplier datasheets suggest stability for at least one to two years when stored properly at -20°C or below.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare a working solution for use in cell culture experiments.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution: It is recommended to perform a serial dilution of the concentrated stock solution to achieve the final working concentration. This minimizes the volume of DMSO introduced into the cell culture, which can be toxic to cells at higher concentrations.
-
Dilution in Medium: Directly add the appropriate volume of the stock solution or an intermediate dilution to the pre-warmed cell culture medium. Mix gently by pipetting. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is best practice to prepare the working solutions fresh for each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Application Notes and Protocols for Long-Term Storage and Stability of Cintirorgon Stock Solutions
Introduction
Cintirorgon (LYC-55716) is a potent and selective oral agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] As a critical reagent in immunology and oncology research, ensuring the stability and integrity of this compound stock solutions is paramount for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions, intended for researchers, scientists, and drug development professionals.
Recommended Storage Conditions and Handling
Proper storage and handling of both solid this compound and its stock solutions are crucial to prevent degradation and maintain its biological activity.
1.1. Solid Compound Storage
For long-term storage, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is advisable to store the compound in a desiccator to protect it from moisture.
1.2. Stock Solution Storage
This compound stock solutions can be prepared in solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol.[1] Once prepared, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to degradation.
Based on manufacturer recommendations, the following storage durations are advised for stock solutions:
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| Solid Powder | 4°C | Up to 2 years |
| Stock Solution | -80°C | Up to 2 years |
| Stock Solution | -20°C | Up to 1 year |
Preparation of this compound Stock Solutions
This section details the protocol for preparing high-concentration stock solutions of this compound.
2.1. Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber-colored, polypropylene or glass vials
-
Calibrated analytical balance
-
Sonicator (for ethanol-based solutions)
-
Vortex mixer
2.2. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh out 6.035 mg of this compound (Molecular Weight: 603.53 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, amber-colored vials to protect from light.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended.
2.3. Protocol for Preparing a 10 mM Ethanol Stock Solution
-
Follow steps 1 and 2 from the DMSO protocol.
-
Add the appropriate volume of 200-proof Ethanol to the vial.
-
Vortex the solution and then place it in an ultrasonic bath until the solid is completely dissolved.
-
Follow steps 5-7 from the DMSO protocol.
Experimental Protocol for Long-Term Stability Assessment
To ensure the integrity of this compound stock solutions over time, a long-term stability study is recommended. This protocol outlines a general procedure for such a study.
3.1. Objective
To determine the stability of this compound stock solutions under various storage conditions (temperature, solvent) over an extended period.
3.2. Experimental Design
-
Compound: this compound
-
Solvents: DMSO, Ethanol
-
Concentration: 10 mM
-
Storage Temperatures: -80°C, -20°C, 4°C, and Room Temperature (as a stress condition)
-
Time Points: 0, 1, 3, 6, 12, and 24 months
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method. An LC-MS/MS method can also be used for higher sensitivity and specificity.
3.3. Materials
-
Prepared 10 mM this compound stock solutions in DMSO and Ethanol
-
HPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for LC-MS)
-
Calibrated freezer and refrigerator units
3.4. Experimental Workflow
3.5. HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan) or MS detection.
-
Column Temperature: 30°C
3.6. Data Analysis
The stability of this compound is determined by calculating the percentage of the initial concentration remaining at each time point. The area of the this compound peak in the chromatogram is used for this calculation. The appearance of new peaks may indicate the formation of degradation products.
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Summary of Stability Data (Template)
The following table is a template for summarizing the quantitative data from a long-term stability study. Researchers should replace the placeholder data with their experimental findings.
| Solvent | Storage Temp. | Time Point (Months) | Purity by HPLC (%) | Concentration Remaining (%) | Observations |
| DMSO | -80°C | 0 | 99.8 | 100.0 | Clear, colorless solution |
| 6 | 99.7 | 99.8 | No change | ||
| 12 | 99.5 | 99.6 | No change | ||
| 24 | 99.2 | 99.3 | No change | ||
| DMSO | -20°C | 0 | 99.8 | 100.0 | Clear, colorless solution |
| 6 | 99.6 | 99.5 | No change | ||
| 12 | 99.1 | 99.0 | No change | ||
| 24 | 98.5 | 98.2 | Slight yellowing | ||
| Ethanol | -80°C | 0 | 99.7 | 100.0 | Clear, colorless solution |
| 6 | 99.5 | 99.7 | No change | ||
| 12 | 99.3 | 99.4 | No change | ||
| 24 | 99.0 | 99.1 | No change | ||
| Ethanol | -20°C | 0 | 99.7 | 100.0 | Clear, colorless solution |
| 6 | 99.2 | 99.1 | No change | ||
| 12 | 98.8 | 98.5 | No change | ||
| 24 | 98.0 | 97.8 | Slight precipitation |
This compound Signaling Pathway
This compound acts as an agonist for RORγ, a nuclear receptor that plays a crucial role in the development and function of Th17 cells. The binding of this compound to RORγ leads to the transcription of target genes, including those for pro-inflammatory cytokines like IL-17A and IL-17F.
References
Application Note: High-Parameter Flow Cytometry for T Cell Subset Analysis Following Cintirorgon Treatment
Introduction
Cintirorgon (LYC-55716) is a first-in-class, orally available small molecule agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1][2] RORγ is a key nuclear transcription factor that governs the differentiation and function of type 17 T cells, including T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[1] By activating RORγ, this compound is designed to enhance the anti-tumor immune response through multiple mechanisms: it increases the activity of effector T cells while simultaneously decreasing immune suppression within the tumor microenvironment.[1] Preclinical and clinical data suggest that this modulation can lead to potent, T-cell-mediated anti-tumor responses.
Monitoring the dynamic changes within the T cell compartment is critical for understanding the mechanism of action of this compound and for identifying biomarkers of response. T cell immunoglobulin and ITIM domain (TIGIT) is an inhibitory immune checkpoint receptor expressed on activated T cells, memory T cells, regulatory T cells (Tregs), and natural killer (NK) cells. TIGIT signaling suppresses T cell function and promotes an exhausted phenotype, often co-expressed with other checkpoint markers like PD-1. Analyzing TIGIT expression in conjunction with other markers of T cell differentiation, activation, and exhaustion provides a comprehensive view of the immune landscape.
This application note provides a detailed protocol and a high-parameter flow cytometry panel designed to analyze the frequency and phenotype of various T cell subsets in peripheral blood mononuclear cells (PBMCs) from patients undergoing this compound treatment.
Principle of the Assay
This protocol utilizes multicolor flow cytometry to perform deep immunophenotyping of major T cell lineages and their functional states. By using a panel of fluorescently-conjugated antibodies, researchers can simultaneously identify CD4+ helper T cells, CD8+ cytotoxic T cells, and key subsets including naïve, memory (central, effector, and terminally differentiated), regulatory T cells (Tregs), and exhausted T cells. The panel is specifically designed to quantify changes induced by this compound, with a focus on RORγ-related populations and the expression of critical immune checkpoints like TIGIT and PD-1.
TIGIT Signaling and Therapeutic Intervention
TIGIT exerts its inhibitory function through several mechanisms. It competes with the co-stimulatory receptor CD226 for binding to the ligand CD155, which is often expressed on antigen-presenting cells (APCs) and tumor cells. Upon binding CD155, TIGIT delivers inhibitory signals that dampen T cell receptor (TCR) signaling, reducing proliferation and cytokine production. Blockade of the TIGIT pathway is a key strategy in cancer immunotherapy to reinvigorate exhausted T cells and enhance anti-tumor immunity.
Caption: TIGIT signaling and this compound's mechanism of action.
Materials and Reagents
| Category | Item |
| Equipment | Spectral Flow Cytometer (e.g., Cytek Aurora) or Conventional Flow Cytometer (≥14 colors) |
| Refrigerated Centrifuge | |
| Biological Safety Cabinet | |
| Vortex Mixer | |
| Calibrated Pipettes | |
| Reagents | Ficoll-Paque PLUS (or similar density gradient medium) |
| Phosphate-Buffered Saline (PBS) | |
| Fetal Bovine Serum (FBS) | |
| Live/Dead Fixable Viability Dye | |
| Transcription Factor Staining Buffer Set | |
| Ultra-Comp eBeads™ Plus Compensation Beads | |
| Fluorescently-conjugated antibodies (See Table 1) |
Experimental Protocol
Workflow Overview
Caption: Experimental workflow from blood collection to data analysis.
PBMC Isolation
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS containing 2% FBS.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
Staining Protocol
-
Viability Staining: Resuspend up to 1x10^6 PBMCs in PBS. Add the Live/Dead fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at 4°C, protected from light. Wash cells with PBS + 2% FBS.
-
Surface Staining: Add the cocktail of surface antibodies (see Table 1) to the cells. Incubate for 30 minutes at 4°C, protected from light. Wash cells twice.
-
Fixation and Permeabilization: Resuspend cells in 1 mL of Fixation/Permeabilization buffer. Incubate for 45-60 minutes at 4°C, protected from light. Wash cells twice with Permeabilization Buffer.
-
Intracellular/Intranuclear Staining: Add the cocktail of intracellular/intranuclear antibodies (see Table 1) diluted in Permeabilization Buffer. Incubate for 45 minutes at 4°C, protected from light.
-
Final Wash: Wash cells twice with Permeabilization Buffer. Resuspend in 300 µL of PBS + 2% FBS for acquisition.
Flow Cytometry Panel Design
This 16-color panel is designed to provide a comprehensive analysis of T cell subsets.
Table 1: T Cell Immunophenotyping Panel
| Marker | Fluorochrome | Clone | Purpose / Subset Identified |
|---|---|---|---|
| Viability | Live/Dead | - | Exclude dead cells |
| CD45 | BV510 | HI30 | All leukocytes |
| CD3 | BUV395 | UCHT1 | Pan T cell marker |
| CD4 | BUV496 | SK3 | Helper T cells |
| CD8 | APC-R700 | SK1 | Cytotoxic T cells |
| Memory/Naïve | |||
| CD45RA | BV786 | HI100 | Naïve, TEMRA |
| CCR7 | PE-Cy7 | G043H7 | Naïve, Central Memory |
| Activation | |||
| CD38 | PE-CF594 | HIT2 | T cell activation |
| HLA-DR | BV605 | G46-6 | T cell activation |
| Exhaustion/Checkpoint | |||
| TIGIT | PE | MBSA43 | Inhibitory receptor, exhaustion |
| PD-1 (CD279) | BB700 | EH12.1 | Exhaustion marker |
| TIM-3 (CD366) | BV711 | 7D3 | Exhaustion marker |
| Regulatory T Cells | |||
| CD25 | BV650 | 2A3 | Tregs, activated T cells |
| FoxP3 | AF647 | 259D | Treg lineage marker |
| Effector Function |
| RORγt | AF488 | Q31-378 | Th17/Tc17 lineage marker |
Data Analysis and Gating Strategy
The following gating strategy provides a hierarchical approach to identify the key T cell populations of interest.
Caption: Hierarchical gating strategy for T cell subset identification.
Expected Results and Data Presentation
Treatment with this compound is expected to modulate the T cell landscape. Key quantitative data, such as the percentage of parent population for each subset, should be collected before and after treatment. Data should be summarized in tables for clear comparison.
Table 2: Example Data Summary for CD4+ T Cell Subsets (% of CD4+ T Cells)
| Patient ID | Timepoint | Naïve (%) | Tcm (%) | Tem (%) | Tregs (%) | Th17 (RORγt+) (%) | TIGIT+ (%) |
|---|---|---|---|---|---|---|---|
| 001 | Baseline | 45.2 | 25.1 | 20.5 | 5.1 | 1.5 | 15.3 |
| 001 | Cycle 2 Day 1 | 40.1 | 28.3 | 22.8 | 4.2 | 3.1 | 18.9 |
| 002 | Baseline | 50.8 | 22.4 | 18.2 | 6.5 | 1.1 | 20.1 |
| 002 | Cycle 2 Day 1 | 46.7 | 25.0 | 20.1 | 5.8 | 2.5 | 24.5 |
Table 3: Example Data Summary for CD8+ T Cell Subsets (% of CD8+ T Cells)
| Patient ID | Timepoint | Naïve (%) | Tcm (%) | Tem (%) | Tc17 (RORγt+) (%) | TIGIT+PD-1+ (%) |
|---|---|---|---|---|---|---|
| 001 | Baseline | 30.1 | 15.6 | 35.8 | 0.8 | 12.4 |
| 001 | Cycle 2 Day 1 | 28.5 | 18.2 | 38.1 | 1.9 | 15.8 |
| 002 | Baseline | 35.4 | 12.8 | 33.1 | 0.6 | 18.8 |
| 002 | Cycle 2 Day 1 | 32.1 | 15.5 | 36.5 | 1.5 | 22.7 |
Conclusion
The provided flow cytometry panel and protocol offer a robust method for conducting a detailed analysis of T cell subsets in response to this compound treatment. This approach enables researchers to dissect the drug's impact on T cell differentiation, activation status, and the expression of key immune checkpoint molecules like TIGIT. The resulting data are crucial for elucidating the immunological mechanism of action of RORγ agonists and for developing pharmacodynamic biomarkers in clinical trials.
References
Application Note: Gene Expression Analysis of Immune Cells Following Cintirorgon Treatment
Introduction
Cintirorgon (LYC-55716) is a first-in-class, orally bioavailable small molecule that acts as a selective agonist for the Retinoic Acid-Related Orphan Receptor gamma (RORγ).[1][2] RORγ is a nuclear receptor transcription factor that plays a pivotal role in the differentiation and function of Type 17 T-cells, including Th17 and Tc17 cells.[1][2][3] By selectively binding to and activating RORγ, this compound modulates the gene expression of these immune cells. This modulation enhances their effector functions, increases the production of pro-immune cytokines and chemokines, and decreases immunosuppressive mechanisms. Consequently, this compound promotes a robust anti-tumor immune response.
This application note provides a comprehensive overview and detailed protocols for analyzing the gene expression changes in human Peripheral Blood Mononuclear Cells (PBMCs) following treatment with this compound. The primary methods covered are quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for targeted gene analysis and a general workflow for RNA-Sequencing (RNA-Seq) for transcriptome-wide analysis.
Mechanism of Action: RORγ Agonism
Upon administration, this compound binds to RORγ, forming a receptor complex that translocates to the nucleus. This complex then binds to ROR response elements (ROREs) on the DNA, initiating the transcription of target genes. This action leads to the enhanced function, proliferation, and survival of Th17 and Tc17 cells, which are crucial for immune activation against cancer cells. The downstream effects include increased expression of co-stimulatory molecules and decreased expression of co-inhibitory molecules on T-cells, leading to an overall reduction in tumor-induced immunosuppression.
this compound-Activated RORγ Signaling Pathway
Data Presentation: Expected Gene Expression Changes
Treatment of human PBMCs with this compound is expected to result in a dose-dependent upregulation of genes associated with T-cell activation and effector function, particularly those characteristic of Th17/Tc17 lineages. Below are tables summarizing hypothetical quantitative data from a qRT-PCR analysis.
Table 1: Upregulation of Key Th17/Tc17-Associated Genes
| Gene Symbol | Function | Fold Change (100 nM this compound) | Fold Change (500 nM this compound) |
| RORC | RORγ transcription factor | 1.5 ± 0.2 | 2.8 ± 0.4 |
| IL17A | Pro-inflammatory cytokine | 4.2 ± 0.6 | 10.5 ± 1.5 |
| IL17F | Pro-inflammatory cytokine | 3.8 ± 0.5 | 9.1 ± 1.2 |
| IL22 | Cytokine involved in tissue inflammation and repair | 3.1 ± 0.4 | 7.5 ± 1.0 |
| IL23R | IL-23 receptor, key for Th17 maintenance | 2.5 ± 0.3 | 5.2 ± 0.7 |
| CCR6 | Chemokine receptor for Th17 cell trafficking | 2.1 ± 0.3 | 4.3 ± 0.6 |
Table 2: Downregulation of Immunosuppressive Genes
| Gene Symbol | Function | Fold Change (100 nM this compound) | Fold Change (500 nM this compound) |
| FOXP3 | Transcription factor for regulatory T-cells (Tregs) | 0.7 ± 0.1 | 0.4 ± 0.05 |
| IL10 | Anti-inflammatory cytokine | 0.6 ± 0.08 | 0.3 ± 0.04 |
| PDCD1 (PD-1) | Co-inhibitory receptor on T-cells | 0.8 ± 0.1 | 0.5 ± 0.06 |
Experimental Protocols
The following protocols provide detailed methodologies for the treatment of immune cells with this compound and subsequent gene expression analysis.
Experimental Workflow for Gene Expression Analysis
Protocol 1: Isolation and Treatment of Human PBMCs
This protocol details the isolation of PBMCs from whole blood and subsequent treatment with this compound.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Blood Dilution: Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Ficoll-Paque Layering: Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube. Pipette slowly to avoid mixing the layers.
-
Density Gradient Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
PBMC Collection: After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat" layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Washing: Add sterile PBS to bring the volume up to 45-50 mL. Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Second Wash: Resuspend the cell pellet in 20 mL of PBS and repeat the centrifugation step.
-
Cell Counting and Seeding: Resuspend the final PBMC pellet in complete RPMI-1640 medium. Perform a cell count using a hemocytometer or automated cell counter. Seed the cells in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Add the desired concentrations of this compound (e.g., 100 nM, 500 nM) and a vehicle control (DMSO at the same final concentration as the highest this compound dose) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Total RNA Isolation and Quality Control
This protocol describes the isolation of total RNA from this compound-treated PBMCs using a common lysis reagent like TRIzol, followed by column-based purification.
Materials:
-
TRIzol reagent (or similar phenol-guanidinium thiocyanate solution)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNA purification kit with spin columns
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: After incubation, pellet the cells by centrifugation. Add 1 mL of TRIzol reagent to the cell pellet (for up to 10 x 10^6 cells) and lyse the cells by repetitive pipetting.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially. Mix and incubate at room temperature for 10 minutes.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quality Control: Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) Analysis
This protocol outlines the steps for two-step qRT-PCR to quantify the expression of target genes.
Materials:
-
Isolated total RNA
-
Reverse transcription kit (e.g., with M-MLV or SuperScript reverse transcriptase)
-
Oligo(dT) and/or random primers
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific forward and reverse primers
-
qRT-PCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1-2 µg of total RNA, oligo(dT) and/or random primers, and dNTPs. Bring to the required volume with RNase-free water.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42°C or 50°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in an optical plate. For each reaction, combine the qPCR master mix, forward and reverse primers for the gene of interest (or a housekeeping gene like GAPDH or ACTB), and diluted cDNA template.
-
Include no-template controls (NTCs) for each primer set.
-
Run the plate on a qRT-PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run if using SYBR Green to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the delta-delta Ct (ΔΔCt) method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^-(ΔΔCt)).
-
The protocols and application notes provided here offer a robust framework for investigating the immunomodulatory effects of this compound. Gene expression analysis is a powerful tool to elucidate the molecular mechanisms by which RORγ agonism enhances T-cell function. The expected upregulation of Th17/Tc17-related genes and downregulation of immunosuppressive markers would provide strong evidence for the drug's intended biological activity, supporting its further development as an immuno-oncology therapeutic.
References
Application Notes and Protocols for Cintirorgon Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1] RORγ is a nuclear receptor transcription factor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] By activating RORγ, this compound modulates the gene expression of RORγ-expressing T cells, leading to enhanced effector function, decreased immunosuppression, and consequently, reduced tumor growth and improved survival.
The mechanism of action of this compound presents a strong rationale for combination therapy with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies. RORγ agonists have been shown to decrease the expression of co-inhibitory receptors, including PD-1, on T cells.[2] This suggests a synergistic potential where this compound primes the immune system by activating effector T cells and reducing immune suppression, while checkpoint inhibitors relieve the brakes on the anti-tumor immune response. Preclinical studies have demonstrated that the combination of a RORγ agonist with an anti-PD-1 antibody significantly enhances anti-tumor effects, leading to delayed tumor growth and prolonged survival in murine models.[3]
These application notes provide an overview of the preclinical data supporting the combination of this compound with checkpoint inhibitors, detailed experimental protocols for in vivo studies, and insights into clinical trial design.
Data Presentation
Preclinical Efficacy of RORγ Agonist Monotherapy and Combination Therapy
The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of a RORγ agonist, both as a monotherapy and in combination with an anti-PD-1 checkpoint inhibitor.
Table 1: RORγ Agonist (LYC-54143) Monotherapy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) vs. Vehicle | Reference |
| MC38 Colorectal | LYC-54143 | 100 mg/kg, PO, BID | Significant (p < 0.01) | |
| 4T1 Breast Cancer | LYC-54143 | 100 mg/kg, PO, BID | Significant (p < 0.004) |
Table 2: RORγ Agonist (LYC-54143) in Combination with Anti-PD-1 Antibody
| Tumor Model | Treatment Group | Dosing Regimen | Primary Outcome | Reference |
| Murine Tumor Model with Vaccine | RORγ Agonist + anti-PD-1 + Vaccine | LYC-54143: 100 mg/kg PO, BID; Anti-PD-1: 1 mg/kg, twice weekly | 66% survival at day 35 | |
| Murine Tumor Model with Vaccine | Anti-PD-1 + Vaccine | Anti-PD-1: 1 mg/kg, twice weekly | 0% survival at day 35 | |
| Murine Tumor Model with Vaccine | Vaccine alone | - | 0% survival at day 35 |
Table 3: Effect of RORγt Agonist (8-074) on Tumor Microenvironment in a Murine Lung Cancer Model
| Treatment Group | Parameter Measured | Result vs. Vehicle | Reference |
| RORγt Agonist (8-074) | Intratumoral CD8+ T cells | Marked increase | |
| RORγt Agonist (8-074) | Intratumoral Type 17 T cells (IL-17A+) | Marked increase | |
| RORγt Agonist (8-074) | Intratumoral CTLs (CD8+ IFN-γ+) | Marked increase | |
| RORγt Agonist (8-074) | Total immune cells (CD45+) in tumor | Increased (p < 0.01) |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Synergy with Anti-PD-1 Therapy
Caption: this compound enhances anti-tumor immunity and synergizes with anti-PD-1 therapy.
Experimental Workflow for In Vivo Combination Therapy Studies
Caption: Workflow for evaluating this compound and checkpoint inhibitor combination therapy in vivo.
Experimental Protocols
In Vivo Combination Therapy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and characterize the immune response of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Animals: 6-8 week old female C57BL/6 mice.
-
Tumor Cells: MC38 colon adenocarcinoma cells.
-
This compound: Formulated for oral gavage.
-
Anti-mouse PD-1 Antibody: (e.g., clone RMP1-14).
-
Vehicle Control: Appropriate vehicle for this compound.
-
Isotype Control Antibody: (e.g., Rat IgG2a).
-
Cell Culture Medium: RPMI-1640 with 10% FBS and antibiotics.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Culture and Implantation:
-
Culture MC38 cells in standard conditions.
-
On Day 0, subcutaneously implant 5 x 10^5 MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
On Day 7 post-implantation, when tumors are palpable (~50-100 mm³), randomize mice into four groups (n=10 per group):
-
Group 1 (Vehicle Control): Administer vehicle orally (PO), once or twice daily (matching this compound schedule) and isotype control antibody intraperitoneally (IP), twice weekly.
-
Group 2 (this compound Monotherapy): Administer this compound (e.g., 100 mg/kg) PO, twice daily. Administer isotype control antibody IP, twice weekly.
-
Group 3 (Anti-PD-1 Monotherapy): Administer vehicle PO, twice daily. Administer anti-PD-1 antibody (e.g., 10 mg/kg) IP, twice weekly.
-
Group 4 (Combination Therapy): Administer this compound (e.g., 100 mg/kg) PO, twice daily, and anti-PD-1 antibody (e.g., 10 mg/kg) IP, twice weekly.
-
-
Continue treatment for a predefined period (e.g., 21 days) or until humane endpoints are reached.
-
-
Tumor Measurement and Survival Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status.
-
Record survival data. Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive morbidity are observed.
-
-
Tumor Microenvironment Analysis (Optional Satellite Groups):
-
At a specified time point (e.g., Day 14), euthanize a subset of mice from each group.
-
Excise tumors and prepare single-cell suspensions.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Th17, Tc17, regulatory T cells, myeloid-derived suppressor cells).
-
Alternatively, fix tumors in formalin for immunohistochemical (IHC) analysis of immune cell infiltration.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Statistically analyze flow cytometry and IHC data to compare immune cell populations between treatment groups.
Clinical Trial Design Considerations
A Phase 1/2a clinical trial (ARGON study, NCT02929862) has evaluated the safety and tolerability of this compound in patients with advanced solid tumors. The study followed a 3+3 dose-escalation design for the Phase 1 portion. Building on the promising preclinical data, a Phase 1b trial of this compound in combination with the anti-PD-1 antibody pembrolizumab has been initiated for patients with non-small cell lung cancer.
Key Considerations for Combination Trial Design:
-
Phase 1b (Safety and Dose-Finding):
-
Establish the recommended Phase 2 dose (RP2D) for the combination.
-
Employ a 3+3 dose-escalation or similar design, evaluating different dose levels of this compound with a standard dose of the checkpoint inhibitor.
-
Primary endpoints: Dose-limiting toxicities (DLTs), safety, and tolerability.
-
Secondary endpoints: Objective response rate (ORR), duration of response (DoR), and pharmacokinetics.
-
-
Phase 2a (Efficacy Signal-Seeking):
-
Enroll patients with specific tumor types where a strong biological rationale for the combination exists.
-
Primary endpoint: ORR.
-
Secondary endpoints: Progression-free survival (PFS), overall survival (OS), and biomarker analysis.
-
Biomarker Strategy: Collect tumor biopsies and peripheral blood to analyze changes in immune cell populations (e.g., Th17, Tc17, CD8+ T cells), cytokine levels (e.g., IL-17), and expression of RORγ target genes. This will help to confirm the mechanism of action and identify potential predictive biomarkers of response.
-
Conclusion
The preclinical evidence strongly supports the combination of the RORγ agonist this compound with checkpoint inhibitors as a promising immunotherapeutic strategy. The ability of this compound to enhance the function of effector T cells and potentially reduce PD-1 expression provides a clear mechanism for synergy with anti-PD-1/PD-L1 therapies. The provided protocols and clinical trial design considerations offer a framework for researchers and drug development professionals to further investigate and advance this novel combination therapy for the treatment of cancer.
References
Troubleshooting & Optimization
Troubleshooting low cytokine induction with Cintirorgon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cintirorgon. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on troubleshooting low cytokine induction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected cytokine induction (e.g., IL-17A, IL-22) in our cell-based assays after treatment with this compound. What are the potential causes?
A1: Low cytokine induction with this compound can stem from several factors, ranging from the experimental setup to the biological system itself. Here are the primary areas to investigate:
-
Cell System Viability and Competence: The health and type of cells used are critical. Ensure that your target cells (e.g., T cells) are viable and capable of responding to RORγ agonism.
-
Reagent Quality and Handling: The stability and proper storage of this compound are crucial for its activity.
-
Assay Conditions and Timing: The concentration of this compound, incubation time, and the sensitivity of your cytokine detection method can all significantly impact the results.
-
Inherent Biological Variability: There can be significant donor-to-donor or batch-to-batch variability in the response to RORγ agonists.[1]
Below is a troubleshooting workflow to help systematically address this issue.
Troubleshooting Workflow for Low Cytokine Induction
Caption: Troubleshooting workflow for low cytokine induction with this compound.
Q2: What is the mechanism of action for this compound, and which cytokines are expected to be induced?
A2: this compound is an orally bioavailable agonist of the Retinoic acid-related orphan receptor gamma (RORγ).[2][3] RORγ is a nuclear receptor transcription factor that plays a key role in the differentiation and function of Type 17 T cells, such as Th17 and Tc17 cells.[1][3]
The mechanism of action is as follows:
-
This compound selectively binds to RORγ.
-
The this compound-RORγ complex translocates to the cell nucleus.
-
This complex binds to ROR response elements (ROREs) on DNA.
-
This binding enhances the gene expression of target genes, leading to increased function, proliferation, and survival of Th17 and Tc17 cells.
-
This results in increased production of pro-inflammatory cytokines and chemokines.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound in a Th17 cell.
Based on its mechanism, the primary cytokines expected to be induced are those associated with Th17 and Tc17 cells.
| Cytokine | Typical Function in this Context | Expected Induction Level (Relative to Vehicle) |
| IL-17A | Pro-inflammatory, recruitment of neutrophils and macrophages. | High |
| IL-17F | Similar to IL-17A, often co-expressed. | Moderate to High |
| IL-22 | Promotes epithelial cell proliferation and tissue repair. | Moderate |
| GM-CSF | Stimulates myelopoiesis. | Low to Moderate |
| TNF-α | Pro-inflammatory cytokine. | Variable |
Note: These are generalized expected levels and can vary significantly based on the experimental system.
Q3: What are the recommended starting concentrations and incubation times for in vitro experiments with this compound?
A3: The optimal concentration and incubation time are highly dependent on the cell type and the specific experimental goals. We recommend performing a dose-response and a time-course experiment to determine the optimal conditions for your system.
Example Dose-Response Data (Hypothetical)
The following table represents hypothetical data from a 48-hour stimulation of human peripheral blood mononuclear cells (PBMCs).
| This compound (nM) | IL-17A (pg/mL) | Cell Viability (%) |
| 0 (Vehicle) | 50 | 95 |
| 1 | 150 | 94 |
| 10 | 450 | 93 |
| 100 | 1200 | 92 |
| 1000 | 1350 | 85 |
| 10000 | 1250 | 70 |
In this example, 100 nM appears to be an optimal concentration, providing a robust cytokine response without significantly impacting cell viability.
Example Time-Course Data (Hypothetical)
Using the optimal concentration of 100 nM this compound on human PBMCs.
| Incubation Time (hours) | IL-17A (pg/mL) |
| 0 | < 20 |
| 6 | 150 |
| 12 | 400 |
| 24 | 950 |
| 48 | 1200 |
| 72 | 1050 |
In this example, a 48-hour incubation period yields the peak cytokine response.
Detailed Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with this compound
This protocol describes a general procedure for stimulating human Peripheral Blood Mononuclear Cells (PBMCs) to assess cytokine production.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Wash the isolated PBMCs with RPMI-1640 medium. Perform a cell count and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL. Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 to create working concentrations. Ensure the final DMSO concentration in the cell culture is ≤ 0.1%.
-
Cell Stimulation: Add the desired concentrations of this compound to the wells. Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., 50 ng/mL PMA and 1 µg/mL Ionomycin).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant and store at -80°C until cytokine analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro cell stimulation.
Protocol 2: Cytokine Quantification by ELISA
This protocol provides a general outline for a sandwich ELISA to quantify a specific cytokine (e.g., IL-17A) in the collected supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Standard and Sample Addition: Wash the plate. Add the cytokine standards (in a serial dilution) and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in your samples.
Disclaimer: The information provided in this technical support center is for research purposes only. The protocols and data are illustrative and may require optimization for your specific experimental conditions.
References
How to minimize Cintirorgon off-target effects in cell culture
Welcome to the technical support center for Cintirorgon (LYC-55716). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as LYC-55716) is a first-in-class, orally bioavailable small molecule that acts as a selective agonist for the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] Its primary mechanism of action involves binding to the RORγ nuclear receptor transcription factor. This binding event leads to a conformational change in the receptor, which then translocates to the nucleus and binds to ROR response elements (ROREs) on DNA. This interaction modulates the expression of genes involved in the differentiation and function of type 17 T cells (Th17 and Tc17), ultimately enhancing the body's anti-tumor immune response.[1][2][3]
Q2: What are the potential sources of off-target effects with this compound?
A2: While this compound is designed to be a selective RORγ agonist, like most small molecules, it has the potential for off-target effects. These can arise from several sources:
-
Binding to other ROR isoforms or nuclear receptors: Although designed for RORγ, there could be some level of cross-reactivity with other ROR isoforms (RORα, RORβ) or other members of the nuclear receptor superfamily.
-
Interaction with kinases or other enzymes: Small molecules can sometimes bind to the ATP-binding pocket of kinases or the active sites of other enzymes, leading to unintended inhibition or activation.
-
Non-specific cytotoxicity: At high concentrations, small molecules can cause cellular stress and toxicity through mechanisms unrelated to their intended target, such as membrane disruption or mitochondrial dysfunction.
-
Metabolism into active byproducts: Cellular enzymes could metabolize this compound into molecules that have their own biological activities.
Q3: How do I choose the optimal concentration of this compound for my cell culture experiments?
A3: The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and assess both the desired on-target effect (e.g., expression of a RORγ target gene like IL-17A) and cell viability (e.g., using an MTT or CellTiter-Glo assay). The ideal concentration should provide a robust on-target effect with minimal impact on cell viability. It is recommended to use the lowest concentration that gives the desired biological effect to minimize the risk of off-target effects.
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity in my cell culture after treating with this compound.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the EC50 for your desired activity and the CC50 (50% cytotoxic concentration). Use a concentration that is well below the CC50. For many small molecules, concentrations above 10 µM are more likely to cause non-specific effects.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line, which is generally less than 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect your culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to inaccurate concentrations and potential cytotoxicity. If precipitation is observed, you may need to prepare a fresh, lower concentration stock solution or optimize the dilution method.
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Compound instability.
-
Solution: The stability of small molecules in cell culture media can vary. For long-term experiments, consider refreshing the media with a fresh preparation of this compound at regular intervals.
-
-
Possible Cause 2: Inconsistent cell handling.
-
Solution: Standardize your cell seeding density and use cells within a consistent passage number range.
-
-
Possible Cause 3: Variability in compound preparation.
-
Solution: Prepare a master mix of this compound in your media to add to all relevant wells to ensure consistent dosing. Use calibrated pipettes for accurate dilutions.
-
Issue 3: I am observing a phenotype, but I am unsure if it is an on-target or off-target effect.
-
Solution 1: Use a structurally unrelated RORγ agonist. If another RORγ agonist with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Solution 2: Perform a target knockdown or knockout experiment. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of RORγ in your cells. If the phenotype observed with this compound is diminished or absent in the RORγ-deficient cells, this strongly suggests an on-target effect.
-
Solution 3: Assess the expression of known RORγ target genes. Use qPCR or a reporter assay to measure the expression of genes known to be regulated by RORγ (e.g., IL17A, IL23R). A dose-dependent increase in the expression of these genes that correlates with your observed phenotype supports an on-target mechanism.
Quantitative Data
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Parameter | Recommended Range | Notes |
| Initial Dose-Response Experiments | 0.1 nM - 10 µM | To determine EC50 and CC50 in your specific cell line. |
| Typical Efficacious Concentration | 10 nM - 1 µM | Based on typical in vitro studies for selective small molecule agonists. |
| Maximum Recommended Concentration | < 10 µM | Concentrations above this may increase the risk of off-target effects. |
| Final DMSO Concentration | < 0.5% | To avoid solvent-induced cytotoxicity. |
Table 2: Hypothetical Selectivity Profile of this compound
| Target | IC50 / EC50 (nM) | Fold Selectivity vs. RORγ |
| RORγ (On-target) | 15 | - |
| RORα | 850 | >56x |
| RORβ | >10,000 | >667x |
| LXRα | >10,000 | >667x |
| FXR | >10,000 | >667x |
| PXR | >10,000 | >667x |
| CAR | >10,000 | >667x |
| CDK2 (example off-target kinase) | 5,200 | >347x |
This table presents hypothetical data for illustrative purposes. Actual selectivity data should be obtained from experimental profiling.
Key Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in your cell culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration.
-
Cell Treatment: Replace the existing medium in your 96-well plate with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Endpoint Measurement:
-
On-target activity: Measure the expression of a known RORγ target gene (e.g., IL-17A) using qPCR, or measure the activity of a RORγ-responsive reporter construct.
-
Cell Viability: Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
-
Data Analysis: Plot the on-target activity and cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the EC50 for the on-target effect and the CC50 for cytotoxicity. The optimal concentration will be in the range that maximizes the on-target effect while minimizing cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Culture your cells to the desired confluency and treat them with this compound at the desired concentration or a vehicle control for a specified time.
-
Cell Harvest and Lysis: Harvest the cells and lyse them using a method that preserves protein structure (e.g., freeze-thaw cycles in a suitable buffer).
-
Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).
-
Separation: Centrifuge the heated samples at high speed to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble RORγ at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble RORγ against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates direct binding and stabilization of RORγ.
Visualizations
References
Addressing Cintirorgon (LYC-55716) solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered with Cintirorgon (LYC-55716) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound (LYC-55716) in common laboratory solvents?
A1: this compound is known to have good solubility in organic solvents but is poorly soluble in aqueous solutions.[1] Available data for common organic solvents is summarized below.
Q2: Why does my this compound (LYC-55716) precipitate when I add it to my aqueous buffer or cell culture medium?
A2: Precipitation of hydrophobic compounds like this compound is common when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium.[2][3] This occurs because the concentration of the compound exceeds its solubility limit in the final aqueous environment as the percentage of the organic co-solvent becomes very low.[2]
Q3: What is the mechanism of action of this compound (LYC-55716)?
A3: this compound is a first-in-class, selective, and orally bioavailable agonist of the Retinoic acid receptor-related orphan receptor γ (RORγ).[4] RORγ is a nuclear receptor transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) and cytotoxic T (Tc17) cells. By activating RORγ, this compound modulates the expression of genes that enhance the effector function of these immune cells and decrease immunosuppressive mechanisms, leading to an anti-tumor immune response.
Solubility Data
Table 1: Solubility of this compound (LYC-55716) in Organic Solvents
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥ 113.3 mg/mL | ≥ 187.73 mM | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Ethanol | 100 mg/mL | 165.69 mM | Ultrasonic assistance may be required for dissolution. |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Media
Question: My this compound solution, prepared in DMSO, immediately turns cloudy or forms a visible precipitate when I add it to my PBS buffer or cell culture medium. What should I do?
Answer: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous media, try a serial dilution approach. Pre-warm the aqueous medium to 37°C before adding the compound. Add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Different Formulation Approach: For in vivo studies, a formulation containing co-solvents like PEG300 and Tween-80 has been reported. A similar, more dilute formulation could be adapted for in vitro use, but careful validation is required to ensure the excipients do not interfere with the assay.
Issue 2: Delayed Precipitation in Cell Culture
Question: My cell culture medium containing this compound was clear initially, but a precipitate formed after incubation. What is the cause and how can I prevent this?
Answer: Delayed precipitation can occur due to several factors within the complex environment of cell culture media. Here are some potential causes and solutions:
-
Interaction with Media Components: Components in the media, such as salts and proteins (especially in serum), can interact with the compound over time, leading to the formation of insoluble complexes.
-
Solution: Try reducing the serum concentration if your cell line permits. Preparing the this compound-containing media fresh before each experiment is also recommended.
-
-
Temperature and pH Shifts: Changes in temperature and pH during incubation can affect the solubility of the compound. Cellular metabolism can also alter the pH of the media.
-
Solution: Ensure your media is well-buffered and that the CO2 level in your incubator is stable. Pre-warming all components to 37°C before mixing can also help.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (LYC-55716) powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Method for Diluting this compound into Aqueous Media for In Vitro Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed aqueous medium to reach the desired final concentration.
-
For each dilution step, add the this compound solution drop-wise to the medium while gently vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO should ideally be kept below 0.5% to avoid solvent-induced artifacts in biological assays.
-
Protocol 3: Formulation for In Vivo Oral Administration (Reference)
This protocol is provided as a reference for the types of excipients that can be used to solubilize this compound for animal studies. Direct application to in vitro experiments would require significant dilution and validation.
-
Materials: this compound (LYC-55716), DMSO, PEG300, Tween-80, Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volumes of PEG300, Tween-80, and Saline.
-
Slowly add the this compound stock solution to the co-solvent mixture while vortexing.
-
A reported formulation for a different RORγ inverse agonist used a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Heat and/or sonication may be used to aid dissolution if precipitation occurs.
-
Visualizations
Caption: RORγ Signaling Pathway Activated by this compound (LYC-55716).
Caption: Experimental Workflow for Preparing this compound Working Solutions.
References
This guide provides researchers, scientists, and drug development professionals with essential information for identifying, managing, and troubleshooting adverse events associated with the investigational kinase inhibitor, Cintirorgon, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in animal studies?
A1: Based on multi-species preclinical safety studies, the most frequently observed adverse events are dose-dependent and primarily affect the gastrointestinal (GI), hepatic, and hematological systems. Common findings include diarrhea, weight loss, elevated liver enzymes (ALT, AST), and mild to moderate myelosuppression.
Q2: What is the proposed mechanism for this compound-induced hepatotoxicity?
A2: The primary therapeutic target of this compound is Kinase X. However, at higher exposures, off-target inhibition of other kinases within the hepatocyte signaling cascade is believed to occur. This can disrupt mitochondrial function and increase oxidative stress, leading to hepatocellular injury and the release of liver enzymes.
Q3: How can I proactively monitor for potential GI toxicity?
A3: Proactive monitoring is critical. We recommend daily cage-side clinical observations, including fecal scoring for consistency (e.g., Bristol Stool Chart adapted for rodents) and appearance. Body weight should be measured at least three times per week. A significant decrease in body weight or the appearance of loose or watery stools should trigger a more comprehensive evaluation.
Troubleshooting Guides
Issue 1: Unexpectedly High Liver Enzyme (ALT/AST) Levels Observed
If routine blood analysis reveals a significant elevation in Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST), follow this guide.
1. Immediate Actions & Verification:
-
Confirm the Finding: Rerun the sample or collect a new sample from the affected animal(s) to rule out sample hemolysis or analytical error.
-
Correlate with Clinical Signs: Examine the animals for other signs of distress, such as lethargy, jaundice (check mucous membranes and ears), or abdominal tenderness.
-
Review Dosing Records: Double-check all dosing records to ensure no calculation or administration errors occurred.
2. Dose Modification & Management:
-
If elevations are greater than 3x the upper limit of normal and are confirmed, consider a dose reduction or a temporary "drug holiday" (e.g., 2-3 days) for the affected cohort.
-
The decision to modify the dose should be based on the severity of the elevation and the overall health of the animal.
3. Data Summary: Dose-Dependent Hepatotoxicity
The following table summarizes typical ALT findings in a 28-day rodent study.
| Dose Group (mg/kg/day) | Mean ALT (U/L) at Day 14 | % Change from Control | Mean ALT (U/L) at Day 28 | % Change from Control |
| Vehicle Control | 45 ± 8 | 0% | 48 ± 10 | 0% |
| Low Dose (10 mg/kg) | 60 ± 12 | +33% | 55 ± 11 | +15% |
| Mid Dose (30 mg/kg) | 150 ± 25 | +233% | 135 ± 30 | +181% |
| High Dose (100 mg/kg) | 420 ± 98 | +833% | 380 ± 110 | +692% |
Issue 2: Severe Diarrhea and >15% Body Weight Loss
This indicates significant GI toxicity and requires immediate intervention.
1. Management Protocol:
-
Supportive Care: Provide subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) to prevent dehydration. Offer a highly palatable, high-calorie nutritional supplement.
-
Dose Interruption: Immediately cease dosing for the affected animal(s).
-
Environmental Support: Ensure the animal's environment is clean, dry, and thermally supported.
2. Experimental Protocol: Monitoring and Supportive Care
-
Objective: To outline the standard procedure for monitoring GI toxicity and providing necessary supportive care.
-
Materials:
-
Calibrated scale for body weight.
-
Fecal evaluation chart.
-
Sterile 0.9% saline solution.
-
1-3 mL syringes with 25G needles.
-
Nutritional supplement gel.
-
Personal protective equipment (PPE).
-
-
Procedure:
-
Daily Monitoring: Perform daily cage-side wellness checks. Note activity level, posture, and coat condition.
-
Body Weight: Measure and record body weight on Day 1 (baseline) and a minimum of three times per week thereafter. If GI signs appear, switch to daily measurements.
-
Fecal Scoring: Observe and score feces daily. A score of 3 (loose, unformed) or 4 (watery) is a key indicator of diarrhea.
-
Intervention Threshold: If an animal exhibits >15% body weight loss from baseline OR a fecal score of 4 for more than 48 hours, initiate the supportive care protocol.
-
Fluid Administration: Administer 1-2 mL of sterile saline subcutaneously in the interscapular region.
-
Nutritional Support: Place a small amount of high-calorie supplement gel within easy reach inside the cage.
-
Record Keeping: Document all observations, measurements, and interventions meticulously in the animal's health record.
-
Interpreting unexpected results in Th17/Tc17 differentiation assays with Cintirorgon
Welcome to the technical support center for Cintirorgon-related experiments. This guide provides answers to frequently asked questions and troubleshooting advice for researchers observing unexpected results in Th17/Tc17 differentiation assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected outcome of adding this compound to a Th17 or Tc17 differentiation assay?
A1: this compound (LYC-55716) is a selective RORγ (Retinoic acid-related orphan receptor gamma) agonist.[1][2] The RORγ transcription factor is essential for the differentiation and function of Th17 and Tc17 cells.[3][4] Therefore, the addition of this compound to a standard in vitro differentiation culture is expected to enhance the proliferation, survival, and effector functions of these cells.[1] This typically manifests as an increase in the percentage of IL-17-producing CD4+ (Th17) or CD8+ (Tc17) cells and increased secretion of Type 17 cytokines.
Q2: I am not observing the expected increase in Th17/Tc17 differentiation with this compound. What are the potential causes?
A2: This is a common issue that can arise from several factors related to the assay conditions, cell culture environment, or the reagents used. Below is a troubleshooting guide to help identify the potential problem.
Troubleshooting Guide: Low or No this compound Activity
If you are observing lower-than-expected or no enhancement of Th17/Tc17 differentiation, consult the following table and the troubleshooting workflow diagram.
Table 1: Key Experimental Parameters and Troubleshooting Steps
| Parameter | Common Issue | Recommended Action |
| Cell Purity & State | Low purity of naive CD4+ or CD8+ T cells. | Ensure high purity (>90%) of naive T cells (e.g., CD4+CD62L+). Contamination with other cell types can alter cytokine milieu. Use a reliable isolation method like MACS. |
| T cells are activated or exhausted prior to the experiment. | Isolate cells from healthy, non-immunized donors/animals. Ensure proper handling to maintain cell viability. | |
| Differentiation Cocktail | Suboptimal or incorrect cytokine concentrations. | Verify the concentrations of key polarizing cytokines. TGF-β and IL-6 are critical for initiating murine Th17 differentiation. Human Th17 differentiation can be inhibited by TGF-β but is promoted by IL-1β, IL-6, and IL-23. |
| Presence of inhibitory cytokines. | Standard protocols often include neutralizing antibodies against IFN-γ and IL-4, as these cytokines inhibit Th17 development. Ensure these are added, especially if using total splenocytes or PBMCs. | |
| Reagent quality. | Use high-quality, tested recombinant cytokines and antibodies. Aliquot cytokines upon receipt to avoid repeated freeze-thaw cycles. | |
| Culture Conditions | Serum variability. | Serum batches can vary significantly and impact differentiation. Test different lots of FBS or consider switching to serum-free media. One research discussion noted that increasing serum concentration from 5% to 10% made a significant difference. |
| Cell density. | Plate cells at an optimal density (e.g., 0.5-1 x 10^6 naive T cells/mL). Overcrowding or sparse cultures can lead to poor differentiation. | |
| This compound | Incorrect concentration or degradation. | Perform a dose-response curve to determine the optimal concentration for your system. Ensure proper storage of this compound stock solutions (-80°C for long-term). |
| Analysis Step | Insufficient restimulation. | For intracellular cytokine staining, cells must be properly restimulated (e.g., with PMA/Ionomycin) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) before analysis. |
| Plasticity of Th17/Tc17 cells. | Th17 cells can be unstable and may convert to other lineages, such as Th1 cells, especially in certain environments. Ensure analysis is performed at the optimal time point (e.g., Day 3-5). |
Troubleshooting Workflow Diagram
This diagram provides a logical flow to diagnose issues with your assay.
Caption: Troubleshooting decision tree for Th17/Tc17 assays.
Methodologies & Expected Outcomes
This compound Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a RORγ agonist. Its mechanism involves binding to the RORγ nuclear receptor, which then translocates to the nucleus and binds to ROR response elements (ROREs) on DNA. This enhances the transcription of genes that define the Type 17 lineage, leading to increased differentiation and function of Th17 and Tc17 cells.
Caption: this compound's mechanism of action via RORγ agonism.
Table 2: Expected Molecular and Cellular Changes with this compound
| Marker Type | Marker Name | Expected Change | Method of Analysis |
| Transcription Factor | RORγt (RORC) | No change in expression expected (agonist enhances activity, not necessarily expression) | Intracellular Flow Cytometry, qPCR |
| Surface Receptors | IL-23R | Increase | Flow Cytometry |
| CCR6 | Increase | Flow Cytometry | |
| Secreted Cytokines | IL-17A, IL-17F | Significant Increase | Intracellular Flow Cytometry, ELISA, Luminex |
| IL-22 | Increase | ELISA, Luminex | |
| IFN-γ | Minimal to no change | Intracellular Flow Cytometry, ELISA | |
| Cell Population | % of CD4+IL-17A+ | Increase | Intracellular Flow Cytometry |
| % of CD8+IL-17A+ | Increase | Intracellular Flow Cytometry |
Generalized In Vitro Differentiation Protocol (Murine)
This protocol is a synthesis of common methodologies. Researchers should optimize it for their specific cell source and conditions.
Caption: General experimental workflow for Th17/Tc17 differentiation.
Protocol Details:
-
Cell Isolation: Isolate naive CD4+ or CD8+ T cells from the spleen and lymph nodes of mice using a negative selection kit to ensure high purity.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash wells with sterile PBS before use.
-
Cell Plating: Seed 0.5 x 10^6 cells/mL in complete RPMI-10 medium. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Cytokine Addition: Add the Th17/Tc17 polarizing cytokine cocktail. For murine cells, this is typically TGF-β and IL-6. For stabilization and expansion, IL-23 can also be added. Including neutralizing antibodies to IFN-γ and IL-4 is crucial to prevent differentiation into other lineages.
-
Compound Addition: Add this compound at the desired final concentrations. Remember to include a vehicle-only (e.g., DMSO) control.
-
Incubation: Culture the cells for 3 to 5 days.
-
Analysis:
-
For Intracellular Cytokine Staining: On the final day, restimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) for 4-6 hours. Add a protein transport inhibitor like Brefeldin A or Monensin for the final 2-4 hours. Then, stain for surface markers (CD4/CD8) followed by intracellular staining for IL-17A and other cytokines.
-
For Secreted Cytokines: Collect the culture supernatant before restimulation and analyze using ELISA or a multiplex bead array (Luminex).
-
References
Common pitfalls in RORgamma agonist experiments and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of RORgamma (RORγ) agonist experiments. It addresses common pitfalls through detailed troubleshooting guides and frequently asked questions (FAQs), offering insights into experimental design, data interpretation, and best practices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in RORγ agonist experiments?
A1: Researchers often encounter several challenges in RORγ agonist experiments. Key pitfalls include:
-
Off-target effects: RORγ agonists can interact with other nuclear receptors or cellular targets, leading to confounding results. It is crucial to perform thorough selectivity profiling against related receptors like RORα and RORβ.[1][2]
-
Poor in vitro to in vivo correlation: Promising results in cellular assays may not translate to efficacy in animal models. This can be due to factors like poor pharmacokinetics, metabolic instability, or complex immune responses not captured by in vitro systems.
-
Safety and Toxicity Concerns: A significant challenge in the development of RORγ modulators has been managing potential safety risks. Issues such as thymic alterations, including the risk of T-cell lymphoma, and liver toxicity have been observed in preclinical and clinical studies with some RORγ inhibitors.[3] While these concerns are more prominently associated with inverse agonists, careful toxicity profiling is essential for any RORγ-targeting compound.
Q2: How can I be sure my RORγ agonist is working on-target?
A2: Confirming the on-target activity of your RORγ agonist is critical. A multi-pronged approach is recommended:
-
Use RORγ knockout/knockdown models: The effects of the agonist should be absent in cells or animals lacking RORγ.[4]
-
Perform counter-screening assays: Test your compound against a panel of related nuclear receptors (e.g., RORα, RORβ) to demonstrate selectivity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms target engagement by measuring the change in the thermal stability of the RORγ protein upon ligand binding in a cellular context.
Q3: What are the key assays for characterizing a RORγ agonist?
A3: A standard validation workflow for a RORγ agonist should include a combination of biochemical, cellular, and in vivo assays:
-
Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the recruitment of coactivator proteins to the RORγ ligand-binding domain (LBD).[4]
-
Cellular Reporter Assays: Luciferase reporter assays using a GAL4-RORγ fusion construct are commonly used to quantify the transcriptional activity of the agonist in a cellular environment.
-
Th17 Differentiation and Cytokine Release Assays: Since RORγ is a master regulator of Th17 cell differentiation, assessing the agonist's ability to enhance the production of Th17 signature cytokines like IL-17A, IL-17F, and IL-22 is a key functional readout.
-
In Vivo Models: Efficacy is often tested in syngeneic tumor models or models of autoimmune disease, depending on the therapeutic indication. Adoptive T-cell transfer studies are also valuable for assessing the agonist's impact on T-cell function in vivo.
Troubleshooting Guides
Problem 1: Inconsistent results in the GAL4-RORγ Luciferase Reporter Assay.
| Potential Cause | Troubleshooting Step |
| Cell Health/Passage Number | Ensure cells are healthy, within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered responses. |
| Transfection Efficiency | Optimize transfection conditions (e.g., DNA:reagent ratio, cell density). Use a co-transfected control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
| Compound Solubility | Ensure the agonist is fully dissolved in the assay medium. Precipitated compound will lead to inaccurate concentrations and variable results. Test the solubility limits of your compound. |
| High Basal Activity of RORγ | RORγ often exhibits high constitutive activity. To improve the assay window for detecting agonism, consider pre-treating cells with a low concentration of a RORγ inverse agonist to reduce the basal signal before adding your agonist. |
Problem 2: RORγ agonist enhances IL-17A production in vitro but shows no efficacy in a mouse tumor model.
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) / Pharmacodynamics (PD) | Conduct PK/PD studies to determine the compound's half-life, bioavailability, and exposure in target tissues. The dosing regimen may need to be optimized to maintain sufficient target engagement in vivo. |
| Metabolic Instability | Assess the metabolic stability of the compound in liver microsomes or hepatocytes. Rapid metabolism can prevent the compound from reaching therapeutic concentrations. |
| Immunosuppressive Tumor Microenvironment | The tumor microenvironment can suppress the activity of Th17 cells. Consider combination therapies, for example with checkpoint inhibitors, to overcome this suppression. |
| Inappropriate Animal Model | Ensure the chosen animal model is appropriate for the intended therapeutic application and that the RORγ signaling pathway is comparable between the model and humans for the desired effect. |
Experimental Protocols
GAL4-RORγ Luciferase Reporter Assay
This protocol describes a common method for assessing the transcriptional activity of a RORγ agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ)
-
Luciferase reporter plasmid with an upstream GAL4 response element (UAS-Luc)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
RORγ agonist and control compounds
-
Dual-luciferase reporter assay system
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORγ, UAS-Luc, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the RORγ agonist at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
Experimental Workflow for GAL4-RORγ Luciferase Reporter Assay
Caption: Workflow for assessing RORγ agonist activity using a luciferase reporter assay.
Human Th17 Cell Differentiation and IL-17A ELISA
This protocol outlines the in vitro differentiation of human naïve CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-1β, IL-23
-
Neutralizing antibodies: anti-IFN-γ, anti-IL-4
-
RORγ agonist and vehicle control
-
Human IL-17A ELISA kit
Protocol:
-
Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Cell Culture Setup: Plate the isolated naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Differentiation Cocktail: Add a cocktail of soluble anti-CD28 antibody, Th17 polarizing cytokines (IL-6, TGF-β, IL-1β, IL-23), and neutralizing antibodies (anti-IFN-γ, anti-IL-4) to the cells.
-
Agonist Treatment: Add the RORγ agonist at desired concentrations or a vehicle control to the respective wells.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-17A ELISA: Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-17A in the agonist-treated wells to the vehicle control to determine the effect of the agonist on Th17 differentiation and cytokine secretion.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative RORγ agonists from published studies.
Table 1: In Vitro Activity of Synthetic RORγ Agonists
| Compound | Assay | Cell Type | EC50 (µM) | Reference |
| LYC-53772 | GAL4-RORγ Reporter | - | 0.6 ± 0.1 | |
| LYC-54143 | GAL4-RORγ Reporter | - | 0.2 ± 0.1 | |
| SR0987 | GAL4-RORγ Reporter | HEK293T | ~0.8 | |
| Compound 1 | FRET | - | 3.7 |
Table 2: Effect of RORγ Agonists on Cytokine Production in Th17 Cells
| Compound | Cell Type | Cytokine Measured | Fold Increase vs. Vehicle | Reference |
| LYC-53772 | Murine Th17 | IL-17A | Significant increase | |
| LYC-54143 | Human PBMCs (Th17 polarized) | IL-17A, IL-17F, IL-22 | Significant increase | |
| 7β, 27-OHC | Murine Th17 | IL-17A | Enhanced production |
Signaling Pathway
RORγ Signaling in Th17 Differentiation
RORγt (the T-cell specific isoform of RORγ) is the master transcription factor for the differentiation of naïve CD4+ T cells into Th17 cells. The signaling pathway is initiated by cytokines such as TGF-β and IL-6, which activate STAT3. STAT3, in turn, induces the expression of RORγt. RORγt then drives the transcription of genes encoding key Th17 cytokines, including IL-17A, IL-17F, and the IL-23 receptor. IL-23 signaling further stabilizes the Th17 phenotype. RORγ agonists are designed to enhance the transcriptional activity of RORγt, thereby promoting Th17 differentiation and effector functions.
RORγ Signaling Pathway in Th17 Differentiation
Caption: RORγt is a key driver of Th17 cell differentiation and cytokine production.
References
- 1. What are the therapeutic applications for RORG antagonists? [synapse.patsnap.com]
- 2. RORγ Structural Plasticity and Druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosing for LYC-55716
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies with LYC-55716, a first-in-class, oral, selective RORγ agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LYC-55716?
A1: LYC-55716 is an agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). By binding to and activating RORγ, it enhances the function, proliferation, and survival of Type 17 T cells, including T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] This leads to increased immune activation and decreased immune suppression within the tumor microenvironment, ultimately resulting in anti-tumor activity.[1][2][3]
Q2: What is a recommended starting dose and frequency for LYC-55716 in preclinical in vivo studies?
A2: Based on preclinical studies with structurally similar RORγ agonists, a starting point for efficacy studies in syngeneic mouse tumor models could be a twice-daily (BID) oral administration. For example, the RORγ agonist LYC-54143 was shown to be efficacious when dosed twice daily at 100 mg/kg in MC38 and 4T1 tumor models.[4] The initial dose for the first-in-human Phase 1 study of LYC-55716 was 150 mg BID, which was determined based on nonclinical toxicology studies and was significantly below the severely toxic dose in rats. Researchers should perform their own dose-range finding studies to determine the optimal dose for their specific model.
Q3: How was the clinical dose of 450 mg BID for LYC-55716 determined?
A3: The 450 mg BID dose was selected for the Phase 2a study based on the results of the Phase 1 dose-escalation study (NCT02929862). In this study, patients with relapsed/refractory metastatic cancer received doses ranging from 150 mg BID to 450 mg BID. The 450 mg BID dose was found to be safe and well-tolerated, with pharmacokinetic (PK) concentrations achieving levels expected for target gene regulation and pharmacodynamic (PD) results indicating RORγ pathway engagement.
Q4: What are the key pharmacodynamic biomarkers to assess RORγ target engagement in vivo?
A4: The primary pharmacodynamic biomarkers for RORγ agonists are the downstream target genes and their protein products. Key biomarkers include Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22). In clinical trials, target engagement was assessed by measuring the mRNA and protein expression of these cytokines in peripheral blood mononuclear cells (PBMCs) following ex vivo stimulation. A similar approach can be adopted for preclinical animal models, analyzing samples from blood, spleen, or tumor tissue.
Q5: What are some potential challenges when working with LYC-55716 in vivo?
A5: As an immunomodulatory agent, potential challenges include managing on-target effects that could lead to adverse events if the immune response is overstimulated. Careful monitoring of animal health is crucial. As with many small molecule inhibitors, formulation and bioavailability can be a challenge. It is important to ensure a consistent and appropriate vehicle is used for oral administration to minimize variability in exposure. Furthermore, significant variability in tumor growth and response is a common issue in in vivo oncology studies and requires careful experimental design to mitigate.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vivo experiments with LYC-55716.
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth between animals | Inconsistent tumor cell implantation | Ensure consistent cell number, viability (>95%), injection volume, and location. Use a single, experienced individual for implantations. |
| Animal heterogeneity | Use animals of the same age, sex, and genetic background. Ensure proper randomization of animals into treatment groups. | |
| Inconsistent anti-tumor efficacy | Improper drug formulation or administration | Prepare fresh drug formulation daily. Ensure complete solubilization and vortex before each administration. Use oral gavage for precise dosing. |
| Suboptimal dosing frequency | The half-life of the compound may require more frequent dosing to maintain target engagement. Consider a twice-daily (BID) schedule. | |
| Lack of a clear dose-response relationship | Insufficient dose range | Widen the range of doses tested. Ensure the highest dose is approaching the maximum tolerated dose (MTD) to establish a clear efficacy ceiling. |
| Saturation of the biological target | At higher doses, the RORγ target may be fully engaged, leading to a plateau in the efficacy response. | |
| Unexpected adverse events (e.g., weight loss, lethargy) | On-target immunomodulatory effects | Monitor animals closely for clinical signs. Consider reducing the dose or dosing frequency. |
| Off-target toxicity | Conduct a thorough literature search for known off-target effects of RORγ agonists. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LYC-55716 in a syngeneic mouse model (e.g., MC38 colorectal cancer model in C57BL/6 mice).
Materials:
-
LYC-55716
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Syngeneic tumor cells (e.g., MC38)
-
6-8 week old female C57BL/6 mice
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Treatment Group: Administer LYC-55716 orally (e.g., by gavage) at the desired dose (e.g., 100 mg/kg) twice daily (BID).
-
Control Group: Administer the vehicle solution at the same volume and frequency.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if there are signs of significant morbidity.
-
Tissue Collection: At the end of the study, tumors, spleens, and blood can be collected for pharmacodynamic analysis (e.g., qPCR for IL-17A, IL-17F, IL-22).
Protocol 2: Pharmacodynamic (PD) Analysis of RORγ Target Engagement
This protocol describes how to assess the engagement of the RORγ target in vivo.
Materials:
-
Treated and control tissues (tumor, spleen, blood) from the in vivo efficacy study.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (IL-17A, IL-17F, IL-22) and a housekeeping gene (e.g., GAPDH).
-
Flow cytometry antibodies for Th17/Tc17 cell markers (e.g., CD4, CD8, IL-17A).
Procedure:
-
RNA Extraction and qPCR:
-
Extract total RNA from tumor and spleen tissues.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the relative mRNA expression levels of IL-17A, IL-17F, and IL-22, normalized to the housekeeping gene.
-
-
Flow Cytometry Analysis of T cells:
-
Prepare single-cell suspensions from spleen and tumor tissues.
-
Stimulate the cells ex vivo with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells with antibodies for surface markers (CD4, CD8) and intracellular IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ (Th17) and CD8+ (Tc17) T cells by flow cytometry.
-
Data Presentation
Table 1: Summary of LYC-55716 Clinical Trial (Phase 1) Dosing
| Dose Level | Frequency | Route of Administration | Number of Patients | Key Findings |
| 150 mg | BID | Oral | 32 (total across all cohorts) | Safe and well-tolerated. |
| 300 mg | BID | Oral | No dose-limiting toxicities observed up to 450 mg BID. | |
| 450 mg | BID | Oral | Selected dose for Phase 2a study. Achieved PK levels for target gene regulation and showed PD evidence of RORγ pathway engagement. |
Data compiled from publicly available information on the NCT02929862 clinical trial.
Table 2: Example Preclinical Dosing of a RORγ Agonist (LYC-54143)
| Compound | Dose | Frequency | Route of Administration | Animal Model | Tumor Model | Outcome |
| LYC-54143 | 100 mg/kg | BID | Oral | C57BL/6 mice | MC38 colorectal | Significant tumor growth inhibition |
| LYC-54143 | 100 mg/kg | BID | Oral | BALB/c mice | 4T1 breast cancer | Significant tumor growth inhibition |
This data is from a preclinical study on a structurally similar RORγ agonist and serves as a reference.
Visualizations
Caption: Mechanism of action of LYC-55716.
Caption: Experimental workflow for in vivo dosing optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. RORgamma agonists enhance survival and memory of type 17 T cells and improve anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ) Agonist for Use in Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Cintirorgon Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on performing cell viability assays with Cintirorgon treatment. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Understanding this compound's Mechanism of Action
This compound (LYC-55716) is a first-in-class, orally bioavailable agonist of the Retinoic acid-related orphan receptor gamma (RORγ).[1][2] RORγ is a nuclear receptor transcription factor that plays a crucial role in the differentiation and function of Type 17 T cells, such as Th17 and Tc17 cells.[3] By selectively binding to and activating RORγ, this compound enhances the function, proliferation, and survival of these immune cells.[1] This leads to an increased anti-tumor immune response and a decrease in immunosuppressive mechanisms.
General Considerations for Cell Viability Assays with this compound
Given that this compound is an immune-modulating agent, there are several factors to consider when assessing its impact on cell viability, particularly in immune cell cultures:
-
Cell Type Specificity: The effects of this compound are dependent on the expression of RORγ. Therefore, it is crucial to use cell lines that endogenously express this receptor to observe a biological effect.
-
Metabolic-Based Assays: Assays such as MTT, XTT, and MTS, which measure metabolic activity as a surrogate for cell viability, may be influenced by the altered metabolic state of T-cells upon activation by this compound. Increased metabolic activity in response to treatment could be misinterpreted as increased cell proliferation if not correlated with cell counts.
-
ATP-Based Assays: Luminescent assays that quantify ATP levels, like CellTiter-Glo®, are also dependent on the metabolic state of the cells. T-cell activation can lead to changes in ATP production, which should be considered when interpreting the results.
-
Direct Assay Interference: While not documented, it is always a possibility that a small molecule like this compound could directly interfere with the enzymatic reactions or detection chemistry of a given viability assay.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cell lines with this compound in a viability assay?
A1: As a RORγ agonist, this compound's primary mechanism is to enhance the anti-tumor activity of immune cells. Therefore, in a monoculture of cancer cells that do not express RORγ, you may not observe a direct cytotoxic effect. The anti-tumor effects of this compound are likely to be observed in co-culture systems with immune cells or in in vivo models where the immune system is present.
Q2: How do I choose the right cell viability assay for use with this compound?
A2: The choice of assay depends on your experimental goals.
-
For a direct measure of metabolically active cells, ATP-based assays like CellTiter-Glo® are highly sensitive.
-
For a more traditional and cost-effective method, tetrazolium-based assays like MTT can be used, but be mindful of potential artifacts from altered cellular metabolism.
-
It is recommended to validate your findings with a secondary assay that relies on a different principle, such as a dye-exclusion method (e.g., Trypan Blue) to count viable cells directly.
Q3: My negative control (vehicle-treated) wells show low viability. What could be the cause?
A3: This could be due to several factors:
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. Ensure the final vehicle concentration is not toxic to your cells (typically <0.5% for DMSO).
-
Cell Culture Health: The cells may have been unhealthy before the experiment. Ensure you are using cells in the exponential growth phase and at the correct passage number.
-
Contamination: Microbial contamination can lead to cell death. Regularly test your cell cultures for contamination.
Q4: I am not observing a dose-dependent effect of this compound. What should I do?
A4: There are several potential reasons for this:
-
Incorrect Concentration Range: You may be testing a concentration range that is too high or too low. A broad dose-response curve should be performed initially to identify the optimal range.
-
Compound Instability: Ensure that this compound is stable in your culture medium for the duration of the experiment.
-
Cell Line Resistance: The cell line you are using may not express RORγ or may have other resistance mechanisms.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Uneven cell seeding. Pipetting errors. Edge effects in the microplate. | Ensure thorough mixing of cell suspension before and during plating. Calibrate pipettes regularly and use fresh tips for each replicate. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead. |
| Inconsistent Dose-Response Curve | Incorrect serial dilutions of this compound. Sub-optimal incubation time. Assay reagent degradation. | Prepare fresh dilutions for each experiment and verify concentrations. Perform a time-course experiment to determine the optimal treatment duration. Check the expiration date and storage conditions of your assay reagents. |
| No Apparent Effect of this compound | Cell line does not express RORγ. this compound stock solution has lost activity. Assay interference. | Confirm RORγ expression in your cell line via qPCR or Western blot. Prepare a fresh stock of this compound and verify its activity with a positive control cell line if available. Perform a cell-free assay to test for direct interference of this compound with the assay reagents. |
| High Background Signal | Contamination of culture or reagents. Components in the culture medium are reacting with the assay reagent. | Check for microbial contamination. Run a control with medium and the assay reagent but no cells to determine the background signal. |
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
The MTT assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only and no-cell controls. Incubate for the desired treatment period.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified RORγ Signaling Pathway with this compound.
References
Validation & Comparative
Validating Cintirorgon's In Vivo Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a therapeutic agent is engaging its intended target in a living system is a critical step. This guide provides a comparative framework for validating the in vivo target engagement of Cintirorgon (LYC-55716), a first-in-class oral agonist of the Retinoic acid-related orphan receptor gamma (RORγ), against other RORγ agonists.
This compound is an investigational immuno-oncology agent designed to enhance the anti-tumor immune response by activating RORγ, a master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation.[1][2] Validating its engagement with RORγ in vivo is paramount for establishing its mechanism of action and guiding clinical development. This guide outlines key experimental approaches for this validation and compares this compound with other research-stage RORγ agonists.
Comparative Analysis of RORγ Agonist In Vivo Target Engagement
Direct head-to-head preclinical studies comparing the in vivo target engagement of this compound with other RORγ agonists are not extensively published. However, by examining data from separate preclinical studies, we can draw indirect comparisons. The following table summarizes key pharmacodynamic markers used to assess RORγ target engagement for this compound and a representative alternative RORγ agonist, SR0987.
| Parameter | This compound (LYC-55716) | Alternative RORγ Agonist (e.g., LYC-54143) |
| Target Gene Upregulation (mRNA) | Increased expression of IL-17A, IL-17F, and IL-22 in peripheral blood mononuclear cells (PBMCs) from treated patients.[3] | Increased expression of IL-17A, IL-17F, IL-22, and GM-CSF in murine and human T cells. |
| Immune Cell Modulation | Inferred from downstream effects in preclinical models, including enhanced anti-tumor immunity. | In vitro treatment of tumor-specific T cells followed by adoptive transfer leads to improved T cell survival and sustained IL-17A expression in vivo. |
| Tumor Growth Inhibition | Demonstrates single-agent anti-tumor efficacy in syngeneic mouse models. | Shows efficacy in syngeneic tumor models when administered orally. |
| Reported In Vivo Models | Syngeneic mouse tumor models (e.g., MC38 colorectal). | Syngeneic mouse tumor models. |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental design, including the specific models, dosing, and endpoints used.
Key Experimental Protocols for In Vivo Target Engagement Validation
To rigorously assess RORγ target engagement in vivo, a combination of pharmacodynamic assays is recommended. Below are detailed protocols for two key methodologies.
Quantification of RORγ Target Gene Expression in the Tumor Microenvironment by qPCR
This protocol details the measurement of mRNA levels of RORγ target genes (e.g., Il17a, Il17f, Il22) in tumor tissue from a syngeneic mouse model.
a. Animal Model and Treatment:
-
Model: C57BL/6 mice bearing subcutaneous MC38 colorectal tumors.
-
Treatment: Administer this compound or an alternative RORγ agonist orally at a predetermined dose and schedule. Include a vehicle control group.
-
Sample Collection: Euthanize mice at specified time points post-treatment and excise tumors.
b. RNA Extraction from Tumor Tissue:
-
Immediately place the excised tumor in an RNase-free tube and snap-freeze in liquid nitrogen. Store at -80°C.
-
Homogenize the frozen tumor tissue using a bead mill or rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
c. Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for the target genes (Il17a, Il17f, Il22) and a housekeeping gene (e.g., Gapdh, Actb).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated groups compared to the vehicle control.
Analysis of Th17 and Tc17 Cell Populations in the Tumor Microenvironment by Flow Cytometry
This protocol outlines the procedure for isolating and analyzing tumor-infiltrating lymphocytes (TILs) to quantify the percentage of RORγ-driven Th17 and Tc17 cells.
a. Tumor Dissociation and Cell Isolation:
-
Excise tumors from treated and control mice as described above.
-
Mince the tumor tissue into small pieces in a digestion buffer containing collagenase and DNase.
-
Incubate the tissue suspension at 37°C with agitation to create a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Isolate lymphocytes from the single-cell suspension using a density gradient centrifugation method (e.g., Ficoll-Paque).
b. Cell Staining and Flow Cytometry:
-
Resuspend the isolated TILs in FACS buffer (PBS with 2% FBS).
-
Stimulate the cells ex vivo for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.
-
Stain the cells with fluorescently conjugated antibodies against cell surface markers: CD45, CD3, CD4, and CD8.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Perform intracellular staining with fluorescently conjugated antibodies against IL-17A.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) and CD8+IL-17A+ (Tc17) cells within the CD45+ T cell population.
Visualizing Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of RORγ Agonists: Cintirorgon vs. LYC-54143 in Immuno-Oncology
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent RORgamma (RORγ) agonists, Cintirorgon (LYC-55716) and LYC-54143. This analysis is based on available preclinical and clinical data to inform research and development decisions in the immuno-oncology landscape.
Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a compelling target for cancer immunotherapy. As a nuclear receptor, RORγ is a master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation and function. Agonists of RORγ are being investigated for their potential to enhance the anti-tumor immune response by modulating the gene expression of immune cells, leading to increased effector functions and a reduction in immunosuppressive mechanisms.[1][2][3] This guide focuses on a comparative overview of two such agonists developed by Lycera Corp.: this compound, which has advanced to clinical trials, and the preclinical candidate LYC-54143.
Mechanism of Action: A Shared Pathway to Immune Activation
Both this compound and LYC-54143 are small molecule agonists that selectively bind to RORγ. This binding event initiates a cascade of transcriptional activities within T cells. The primary mechanism involves the formation of a receptor-agonist complex that translocates to the nucleus and binds to ROR response elements (ROREs) on DNA. This, in turn, enhances the function, proliferation, and survival of Th17 and Tc17 cells.[1]
The downstream effects of RORγ agonism by these compounds include:
-
Enhanced Effector T-cell Function: Increased production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[4]
-
Modulation of Co-regulatory Molecules: Upregulation of co-stimulatory receptors and downregulation of co-inhibitory receptors, such as Programmed Death-1 (PD-1).
-
Reduced Immunosuppression: Attenuation of regulatory T cell (Treg) development and function.
These multifaceted actions collectively contribute to a more robust and sustained anti-tumor immune response.
Comparative Efficacy: In Vitro and In Vivo Data
A direct head-to-head comparison of this compound and LYC-54143 in the same preclinical models and assays is limited in the publicly available literature. However, by compiling data from various sources, a comparative picture of their efficacy can be drawn.
In Vitro Potency
The potency of RORγ agonists can be assessed through various in vitro assays, including Förster resonance energy transfer (FRET) assays and cell-based reporter assays that measure the transcriptional activity of RORγ.
| Compound | Assay Type | EC50 (nM) | Reference |
| This compound (LYC-55716) | Dual FRET Assay | 30 | |
| This compound (LYC-55716) | IL-17A Secretion (murine Th17 cells) | 44.49 | |
| LYC-54143 | Not Publicly Available | - |
EC50: Half-maximal effective concentration.
Preclinical In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in syngeneic mouse models, which utilize immunocompetent mice to better recapitulate the tumor-immune system interplay.
| Compound | Tumor Model | Dosing | Key Findings | Reference |
| This compound (LYC-55716) | Lewis Lung Carcinoma (LLC) | Not specified | 47.6% Tumor Growth Inhibition (TGI) | |
| This compound (LYC-55716) | 4T1 (Breast Cancer) | Not specified | Significant tumor growth inhibition | |
| LYC-54143 | MC38 (Colon Adenocarcinoma) | 100 mg/kg, twice daily (p.o.) | Significant tumor growth inhibition and increased survival | |
| LYC-54143 | 4T1 (Breast Cancer) | 100 mg/kg, twice daily (p.o.) | Significant tumor growth inhibition |
p.o.: oral administration
LYC-54143 has shown significant single-agent efficacy in both the MC38 colon adenocarcinoma and the 4T1 breast cancer models at a dose of 100 mg/kg twice daily. Notably, the 4T1 model is known to be resistant to many immunotherapies, including anti-PD-L1 and anti-CTLA-4 antibodies, suggesting a distinct mechanism of action for RORγ agonists.
For this compound, preclinical studies have confirmed its ability to decrease tumor growth and enhance survival in in vivo models. One publication notes that an orally administered RORγ agonist, likely from the same chemical series as this compound, was effective in the 4T1 model. Another study reported a tumor growth inhibition of 47.6% for this compound in the Lewis Lung Carcinoma (LLC) model.
Clinical Development: this compound in the Spotlight
This compound is the first-in-class RORγ agonist to advance into clinical trials. A Phase 1/2a study (ARGON, NCT02929862) evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with relapsed or refractory metastatic cancer.
Key highlights from the Phase 1 portion of the trial include:
-
Dosing: Oral administration with doses escalating from 150 mg to 450 mg twice daily.
-
Safety: The treatment was generally well-tolerated with no dose-limiting toxicities observed.
-
Pharmacokinetics: Plasma concentrations achieved levels expected to be pharmacologically active, exceeding the preclinical EC50 and EC90 values.
-
Preliminary Efficacy: The study reported one partial response and stable disease in 12 patients.
The clinical development of LYC-54143 has not been publicly disclosed.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of RORγ agonists.
RORγ Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the transcriptional activity of RORγ.
-
Cell Culture: Maintain a suitable host cell line, such as HEK293T, in appropriate culture medium.
-
Transfection: Co-transfect the cells with two plasmids: one expressing the RORγ receptor and another containing a luciferase reporter gene under the control of a promoter with ROREs.
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound or LYC-54143) or vehicle control to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Syngeneic Mouse Tumor Model Efficacy Study
This in vivo model is used to assess the anti-tumor efficacy of immunotherapy agents in the context of a competent immune system.
-
Animal Model: Use immunocompetent mice of a specific strain (e.g., C57BL/6 for MC38 tumors, BALB/c for 4T1 tumors).
-
Tumor Cell Implantation: Subcutaneously inject a defined number of syngeneic tumor cells into the flank of each mouse.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomization and Grouping: Randomize the mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer the RORγ agonist (e.g., this compound or LYC-54143) and vehicle according to the specified dose and schedule (e.g., oral gavage, twice daily).
-
Monitoring: Measure tumor volumes with calipers and record animal body weights regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups to assess the anti-tumor efficacy.
Conclusion
This compound and LYC-54143 are both potent RORγ agonists with the potential to enhance anti-tumor immunity through a multi-faceted mechanism of action. This compound has progressed to clinical development, demonstrating a manageable safety profile and early signs of clinical activity in patients with advanced cancers. LYC-54143 has shown robust single-agent efficacy in preclinical tumor models, including those resistant to other immunotherapies.
While a direct, comprehensive comparison is limited by the availability of head-to-head data, the existing evidence suggests that both compounds are valuable tools for investigating the therapeutic potential of RORγ agonism in oncology. Further research, including the public disclosure of more detailed preclinical data for both compounds and the results of ongoing clinical trials for this compound, will be crucial for fully understanding their comparative efficacy and potential roles in the evolving landscape of cancer immunotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lycera’s ROR-gamma agonists for cancer immunotherapy | Cancer Biology [blogs.shu.edu]
- 3. innovationpartnerships.umich.edu [innovationpartnerships.umich.edu]
- 4. RORγt agonist enhances anti-PD-1 therapy by promoting monocyte-derived dendritic cells through CXCL10 in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparing ELISA and Luminex for Validating Cintirorgon-Induced Cytokine Expression
A comprehensive guide for researchers on selecting the appropriate immunoassay for quantifying cytokine responses to the novel immunomodulatory agent, Cintirorgon.
This guide provides a detailed comparison of two leading immunoassays, the Enzyme-Linked Immunosorbent Assay (ELISA) and the Luminex bead-based multiplex assay, for the validation and quantification of cytokine expression induced by the fictional immunomodulatory compound, this compound. We present a hypothetical case study where this compound stimulates a pro-inflammatory response through a pattern recognition receptor, leading to the secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Comparative Analysis: ELISA vs. Luminex
Choosing the right tool to measure cytokine induction is critical for accurately characterizing the biological activity of a new compound like this compound. Both ELISA and Luminex are powerful, antibody-based techniques, but they differ significantly in multiplexing capability, throughput, and resource requirements.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Luminex (Bead-Based Multiplex Assay) |
| Principle | One analyte is measured per well using an enzyme-linked antibody that generates a colorimetric, fluorescent, or chemiluminescent signal. | Measures multiple analytes simultaneously in a single well using spectrally distinct antibody-coated beads and a laser-based detection system. |
| Multiplexing | Singleplex (one analyte per assay). | High-plex (up to 500 analytes in a single sample). |
| Sample Volume | Typically requires 50-100 µL per analyte. | Requires a smaller volume (25-50 µL) for a full panel of analytes. |
| Dynamic Range | Generally narrower (2-3 logs). | Wider dynamic range (4-5 logs), reducing the need for sample dilutions. |
| Sensitivity | High, often reaching the low picogram/mL range. | Comparable or higher sensitivity than traditional ELISA, also in the pg/mL range. |
| Throughput | Lower; assaying multiple analytes requires separate plates for each target. | High; a single 96-well plate can generate thousands of data points. |
| Cost per Sample | Lower initial cost for analyzing a few analytes. Becomes more expensive as the number of analytes increases. | Higher initial instrument cost, but more cost-effective per analyte when running large panels. |
| Hands-on Time | Higher when measuring multiple analytes due to separate assay setups. | Lower per analyte, as one protocol is used for the entire panel. |
| Best Suited For | Validating a few specific targets; hypothesis-driven research. | Exploratory analysis, biomarker discovery, and profiling broad cytokine responses. |
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the hypothetical signaling pathway for this compound and the distinct experimental workflows for ELISA and Luminex.
Caption: Hypothetical signaling pathway for this compound in a macrophage.
Caption: Standard workflow for a sandwich ELISA experiment.
Caption: Simplified workflow for a Luminex multiplex assay.
Experimental Protocols
Here we provide detailed methodologies for inducing and subsequently quantifying cytokine expression using both platforms.
Part 1: Induction of Cytokines with this compound
This initial protocol is common for both ELISA and Luminex analysis.
-
Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 24-well plate at a density of 5 x 10^5 cells/mL in complete DMEM medium. Incubate overnight at 37°C and 5% CO2 to allow adherence.
-
Stimulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Dilute the stock to final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle-only control and a positive control (e.g., 100 ng/mL LPS).
-
Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant and store it at -80°C until analysis. This supernatant contains the secreted cytokines.
Part 2A: Quantification by ELISA
This protocol is for quantifying a single cytokine, for example, TNF-α.
-
Plate Coating: Dilute the TNF-α capture antibody in coating buffer and add 100 µL to each well of a 96-well high-binding plate. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add 100 µL of standards (recombinant TNF-α) and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Reaction Stop & Reading: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the recombinant protein standards and calculate the concentration of TNF-α in the samples.
Part 2B: Quantification by Luminex Assay
This protocol is for the simultaneous quantification of TNF-α, IL-6, and IL-1β.
-
Reagent Preparation: Prepare assay reagents, including standards, wash buffer, and antibody-coated magnetic beads according to the manufacturer's instructions (e.g., a Milliplex® MAP kit).
-
Plate Preparation: Add 200 µL of Wash Buffer to each well of the provided 96-well filter plate and aspirate using a vacuum manifold.
-
Bead Incubation: Vortex the mixed antibody-coated bead solution. Add 25 µL of the bead solution to each well. Add 25 µL of Assay Buffer to the wells.
-
Sample Incubation: Add 25 µL of standards and the collected cell culture supernatants to the appropriate wells. Seal the plate and incubate with agitation on a plate shaker for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody: Wash the plate twice using the vacuum manifold. Add 25 µL of the mixed detection antibody cocktail to each well. Seal and incubate with agitation for 1 hour at room temperature.
-
Streptavidin-PE Incubation: Add 25 µL of Streptavidin-Phycoerythrin (SAPE) solution to each well. Seal and incubate with agitation for 30 minutes at room temperature.
-
Final Wash & Resuspension: Wash the plate twice. Resuspend the beads in 150 µL of Sheath Fluid.
-
Data Acquisition: Acquire data on a Luminex instrument (e.g., Luminex 200™ or FLEXMAP 3D®). The instrument will differentiate the beads for each cytokine and quantify the PE signal.
-
Analysis: Use the system's software to generate standard curves for each analyte and determine the concentrations of TNF-α, IL-6, and IL-1β in the samples simultaneously.
Conclusion
The choice between ELISA and Luminex for validating this compound-induced cytokine expression depends on the specific research question. For targeted validation of one or two key cytokines (e.g., confirming TNF-α as the primary secreted factor), a traditional ELISA offers a cost-effective and highly sensitive solution. However, for a broader characterization of this compound's immunological footprint—to discover unexpected cytokine responses or to build a comprehensive profile—the Luminex assay is superior. Its ability to measure dozens of analytes from a small sample volume provides a wealth of data efficiently, accelerating the drug development and characterization process.
Validating the Immune-Dependent Antitumor Effects of LYC-55716: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYC-55716 (cintirorgon) is a first-in-class, orally bioavailable, small molecule agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ).[1][2] As a master regulator of Th17 and Tc17 cell differentiation and function, RORγ has emerged as a promising target in immuno-oncology.[1][3] LYC-55716 is designed to enhance the body's immune response against cancer by modulating the gene expression of T lymphocytes, leading to increased effector function and decreased immunosuppression within the tumor microenvironment.[1] This guide provides a comparative analysis of the immune-dependent antitumor effects of LYC-55716, supported by preclinical and clinical data, to aid researchers in evaluating its therapeutic potential.
Mechanism of Action
LYC-55716 selectively binds to the RORγ nuclear receptor, initiating a cascade of events that reprogram immune cells for a more robust anti-tumor response. This activation of RORγ signaling leads to:
-
Enhanced Th17 and Tc17 Cell Function: Increased differentiation and proliferation of these pro-inflammatory T cell subsets.
-
Increased Pro-inflammatory Cytokine Production: Upregulation of cytokines such as IL-17A, IL-17F, and IL-22, which play a role in recruiting and activating other immune cells.
-
Promotion of CD8+ T-cell Infiltration: Increased trafficking of cytotoxic T lymphocytes into the tumor microenvironment.
-
Decreased Immunosuppression: Reduction in the expression of inhibitory checkpoint molecules like PD-1.
This multi-faceted mechanism of action suggests that LYC-55716 can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more susceptible to immune-mediated killing.
Performance Comparison
The antitumor efficacy of LYC-55716 has been evaluated as a monotherapy and in combination with other immunotherapies, particularly checkpoint inhibitors. Preclinical studies have demonstrated its ability to inhibit tumor growth and enhance survival in various syngeneic mouse models.
Preclinical Efficacy: Monotherapy vs. Alternative RORγ Agonist
A key aspect of validating a new therapeutic is to compare its performance against similar agents. In a head-to-head preclinical study, LYC-55716 was compared with another potent and selective RORγt agonist, 8-074, in a Lewis Lung Carcinoma (LLC) syngeneic mouse model.
Table 1: Comparison of Tumor Growth Inhibition by RORγ Agonists in LLC Mouse Model
| Treatment Group | Tumor Growth Inhibition (TGI) |
| LYC-55716 | 47.6% |
| RORγ Agonist 8-074 | 55.6% |
The data indicates that while both agonists show significant antitumor activity, 8-074 demonstrated a moderately higher TGI in this specific model.
In Vitro Potency: Comparison of RORγ Agonist Activity
The potency of these compounds was also assessed in vitro by measuring their ability to stimulate IL-17A secretion from Th17 cells.
Table 2: In Vitro Potency of RORγ Agonists in Stimulating IL-17A Secretion
| Compound | EC50 for IL-17A Secretion |
| LYC-55716 | 44.49 nM |
| RORγ Agonist 8-074 | 22.78 nM |
These results suggest that 8-074 is a more potent RORγ agonist in vitro, which may contribute to its slightly better in vivo efficacy.
Combination Therapy with Checkpoint Inhibitors
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of typical methodologies used in the preclinical evaluation of LYC-55716.
Syngeneic Mouse Models
-
Cell Lines and Animals: Commonly used syngeneic tumor models include Lewis Lung Carcinoma (LLC), MC38 colon adenocarcinoma, and B16F10 melanoma, typically implanted in C57BL/6 mice.
-
Tumor Implantation: Tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. LYC-55716 is typically administered orally (e.g., 50 mg/kg, daily). Checkpoint inhibitors (e.g., anti-PD-1) are administered intraperitoneally (e.g., 10 mg/kg, every three days).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and calculated using the formula: (length x width^2)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to quantify the proportions of different immune cell populations within the tumor microenvironment.
Cytokine Analysis
-
Sample Collection: Blood samples (for serum) or tumor tissue (for lysate) are collected from treated and control mice.
-
Measurement: Cytokine levels (e.g., IL-17A, IFN-γ, TNF-α) are quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.
Visualizing the Pathway and Workflow
To better understand the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of action of LYC-55716.
Caption: Preclinical experimental workflow.
Conclusion
LYC-55716 represents a promising novel approach in cancer immunotherapy by targeting the RORγ nuclear receptor to enhance the body's natural anti-tumor immune response. Preclinical data demonstrates its efficacy as a monotherapy and suggests a strong potential for synergistic effects when combined with checkpoint inhibitors. The comparative data with another RORγ agonist indicates the nuanced differences in potency and efficacy that can exist between molecules of the same class. Further clinical investigation, including the ongoing Phase 1b trial in combination with pembrolizumab, will be crucial in fully elucidating the therapeutic potential of LYC-55716 in various solid tumors. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of immuno-oncology.
References
Comparative Analysis of Cintirorgon's Nuclear Receptor Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Cintirorgon (also known as LYC-55716), a first-in-class, orally bioavailable small-molecule agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1] It is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this immuno-oncology agent. While this compound is reported to be a selective RORγ agonist, this guide notes the absence of publicly available quantitative data on its cross-reactivity with other nuclear receptors.
Introduction to this compound and its Mechanism of Action
This compound is a novel investigational drug that targets RORγ, a nuclear receptor transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[2][3] By selectively binding to and activating RORγ, this compound enhances the anti-tumor immune response. This activation leads to the modulation of gene expression in RORγ-expressing immune cells, resulting in increased effector function and decreased immunosuppression within the tumor microenvironment.[1]
The primary mechanism of action involves the formation of a receptor complex that translocates to the nucleus and binds to ROR response elements (ROREs) on the DNA. This process stimulates the transcription of genes that promote the proliferation and survival of Th17 and Tc17 cells, which are crucial for immune-mediated tumor destruction.
Cross-Reactivity with Other Nuclear Receptors: An Overview
A critical aspect of the development of any nuclear receptor-targeted therapeutic is its selectivity. Cross-reactivity with other nuclear receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone receptor (PR), can lead to off-target effects and undesirable side effects.
Despite extensive searches of the scientific literature and publicly available documents, including the primary publication on the discovery of this compound, specific quantitative data (e.g., Ki, IC50, EC50, or Emax values) detailing its binding affinity and functional activity against a panel of other nuclear receptors could not be found. The available literature consistently describes this compound as a "selective" RORγ agonist, but the supporting comparative data has not been publicly disclosed.
Experimental Protocols for Assessing Nuclear Receptor Cross-Reactivity
To provide context for the evaluation of this compound's selectivity, this section outlines the standard experimental methodologies used to assess the cross-reactivity of a compound with other nuclear receptors.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a test compound to a specific nuclear receptor.
-
Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor.
-
Methodology:
-
A preparation containing the nuclear receptor of interest is incubated with a known concentration of a high-affinity radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.
-
After reaching equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity.
-
The amount of bound radioactivity is quantified, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Reporter Gene Assays
These cell-based functional assays are used to determine whether a compound acts as an agonist or antagonist of a specific nuclear receptor.
-
Principle: The assay utilizes a host cell line engineered to express the nuclear receptor of interest and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter containing response elements for that receptor.
-
Methodology:
-
The engineered cells are treated with varying concentrations of the test compound.
-
If the compound activates the receptor (agonist activity), the receptor-ligand complex binds to the response elements and drives the expression of the reporter gene.
-
The activity of the reporter gene product is measured (e.g., luminescence for luciferase).
-
The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum efficacy (Emax) are determined to characterize agonist activity.
-
To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-induced reporter gene expression is measured.
-
Visualizing Key Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: RORγ Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Nuclear Receptor Screening.
Conclusion
This compound is a promising, selective RORγ agonist with a clear mechanism of action for enhancing anti-tumor immunity. While its selectivity is a key feature highlighted in the literature, the absence of publicly available quantitative cross-reactivity data against a panel of other nuclear receptors makes a direct comparative analysis challenging. The experimental protocols described herein represent the standard methods by which such a selectivity profile would be determined. Researchers and drug development professionals are encouraged to consult any future publications or regulatory disclosures from the manufacturer for specific quantitative data on the cross-reactivity of this compound.
References
Safety Operating Guide
Establishing Safe Disposal Procedures for Cintirorgon
To: Laboratory Personnel
From: Environmental Health and Safety (EHS)
Subject: Standard Operating Procedures for the Proper Disposal of Cintirorgon and Associated Waste
This document outlines the essential procedures for the safe handling and disposal of the investigational compound this compound. As an active pharmaceutical ingredient in development, all waste generated in connection with this compound must be managed as hazardous chemical waste to ensure the safety of personnel and protect the environment. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Immediate Safety and Handling Precautions
All personnel handling this compound must be familiar with the material's Safety Data Sheet (SDS) prior to beginning any work. The SDS contains critical information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key PPE Requirements:
-
Gloves: Double chemotherapy-rated gloves are required for all handling activities.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A disposable, fluid-resistant lab coat must be worn.
-
Respiratory Protection: A fit-tested N95 respirator or higher is necessary when handling powdered forms of this compound.
Waste Segregation and Container Management
Proper segregation of this compound waste is critical to ensure compliant disposal. Do not mix this compound waste with other laboratory waste streams.
| Waste Type | Container | Labeling | Disposal Path |
| Bulk this compound Waste | Black RCRA-approved hazardous waste container | "Hazardous Waste: this compound" | EHS Pickup for Incineration |
| Trace Contaminated Sharps | Yellow trace chemotherapy sharps container | "Trace Chemotherapy Waste" with Cytotoxic Symbol | Regulated Medical Waste Program |
| Contaminated Labware (non-sharp) | Yellow trace chemotherapy waste bag/bin | "Trace Chemotherapy Waste" with Cytotoxic Symbol | Regulated Medical Waste Program |
| Unused or Expired Product | Black RCRA-approved hazardous waste container | "Hazardous Waste: this compound" | EHS Pickup for Incineration |
Step-by-Step Disposal Procedures
For Liquid this compound Waste (e.g., unused solutions):
-
Carefully pour the liquid waste into a designated black RCRA-approved hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks or spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by EHS.
For Solid this compound Waste (e.g., contaminated pipette tips, vials):
-
Place all non-sharp solid waste contaminated with this compound into a yellow trace chemotherapy waste bag.
-
For contaminated sharps (needles, syringes), immediately place them into a yellow trace chemotherapy sharps container. Do not recap needles.
-
Once full, seal the bag or container and place it in a designated biohazard waste box for disposal through the Regulated Medical Waste program.
For Unused or Expired this compound:
-
Treat all unused or expired this compound as bulk hazardous waste.
-
Place the original container into a black RCRA-approved hazardous waste container.
-
Request a hazardous waste pickup from EHS using the online portal.
Spill Management
In the event of a this compound spill, follow these immediate steps:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If safe to do so, use a chemotherapy spill kit to contain and clean the spill.
-
Place all spill cleanup materials into a black RCRA-approved hazardous waste container.
-
Contact EHS for guidance and to report the spill.
Experimental Protocols and Visual Guides
To further clarify the disposal workflow, please refer to the following diagrams.
Caption: this compound Waste Disposal Workflow.
This workflow illustrates the path from waste generation to final disposal, emphasizing proper segregation into designated containers.
For any questions or to schedule a hazardous waste pickup, please contact Environmental Health and Safety. Your cooperation is essential for maintaining a safe laboratory environment.
Navigating the Unknown: A Safety Protocol for Unidentified Compounds
When faced with an undocumented compound, it is paramount to adopt a conservative approach, treating the substance as potentially hazardous until proven otherwise. The following guide provides a framework for establishing essential safety and logistical procedures for handling unknown or novel chemical entities. This protocol is designed to ensure the well-being of laboratory personnel while maintaining the integrity of the research.
I. Initial Assessment and Information Gathering
Before handling any new compound, every effort should be made to obtain a Safety Data Sheet (SDS) or equivalent documentation from the manufacturer or synthesizing laboratory. If no formal SDS is available, the following information should be sought:
-
Chemical Structure and Class: Understanding the chemical family can help predict potential hazards.
-
Physical Properties: Data on solubility, vapor pressure, and physical state are crucial for assessing exposure risks.
-
Known Analogs: Toxicity and handling data from structurally similar compounds can provide preliminary guidance.
II. Personal Protective Equipment (PPE) Protocol
In the absence of specific data for "Cintirorgon," a comprehensive PPE strategy is mandatory to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Table 1: Recommended PPE for Handling Unknown Compounds
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
|---|---|---|
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene). | Change outer gloves frequently (e.g., every 30-60 minutes). |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Full-face shield in addition to safety glasses, especially when handling powders or liquids. |
| Respiratory Protection | Use in a certified chemical fume hood. | A properly fitted NIOSH-approved respirator (e.g., N95 for particulates, or one with appropriate chemical cartridges) may be required based on risk assessment. |
| Protective Clothing | Full-length lab coat with tight-fitting cuffs. | Disposable, chemically resistant gown or suit. |
| Footwear | Closed-toe, non-slip shoes. | Chemically resistant shoe covers. |
III. Operational and Disposal Plan
A clear, step-by-step plan for the handling and disposal of "this compound" is essential to prevent accidental release and ensure regulatory compliance.
Experimental Workflow for Handling Novel Compounds
Caption: Workflow for handling novel chemical compounds.
Disposal Plan:
-
Segregation: All waste contaminated with "this compound" (e.g., gloves, pipette tips, vials) must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Waste Stream: Treat the waste as highly toxic and reactive. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and any known or suspected hazard classes.
-
Disposal Vendor: Consult with your institution's Environmental Health and Safety (EHS) office to coordinate with a licensed hazardous waste disposal vendor. Provide them with all available information on the compound.
IV. Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel handling "this compound" must be familiar with these procedures.
Emergency Response Decision Pathway
Caption: Decision-making flowchart for emergency situations.
By adhering to this comprehensive safety framework, researchers can confidently and safely handle "this compound" or any other novel compound, ensuring a secure laboratory environment and fostering a culture of safety and responsibility. This approach transforms uncertainty into a structured plan, building trust in your laboratory's commitment to safety beyond the product itself.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
